Hinokinin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGQGZPYDSYEL-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949391 | |
| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26543-89-5 | |
| Record name | Hinokinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26543-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hinokinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hinokinin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hinokinin, a lignan with significant therapeutic potential. It details its natural distribution, quantitative presence in various plant species, and in-depth protocols for its extraction, isolation, and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a dibenzylbutyrolactone lignan found across a diverse range of plant families. First isolated in 1933 from the wood of the Hinoki cypress (Chamaecyparis obtusa), its presence has since been documented in numerous other species. The principal plant genera known to contain this compound are summarized below.
Table 1: Principal Natural Sources of this compound
| Genus | Plant Family | Common Name(s) |
| Chamaecyparis | Cupressaceae | Cypress |
| Zanthoxylum | Rutaceae | Prickly Ash |
| Phyllanthus | Phyllanthaceae | Leafflower |
| Aristolochia | Aristolochiaceae | Pipevine |
| Piper | Piperaceae | Pepper |
| Virola | Myristicaceae | Epená |
| Linum | Linaceae | Flax |
| Bursera | Burseraceae | Gumbo-limbo |
| Commiphora | Burseraceae | Myrrh |
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and the extraction method employed. The following tables summarize available quantitative data on this compound content and the yields of extracts from various sources.
Table 2: this compound Content in Plant Material and Extracts
| Plant Species | Plant Part | Extraction Method | This compound Content/Yield | Reference |
| Piper cubeba | Fruits | Not specified | 0.005–0.109% (m/m) | [1][2] |
| Piper cubeba | Fruits | Ethanolic extraction and fractionation | 1.21% yield of this compound-rich fraction | |
| Commiphora leptophloeos | Dried Bark | Energized Dispersive Guided Extraction (EDGE®) with Ethanol | 50.75% of ethanolic extract | [3] |
| Commiphora leptophloeos | Dried Bark | Soxhlet with Ethanol | 18.30% of ethanolic extract | [3] |
| Commiphora leptophloeos | Dried Bark | Ultrasound with Ethanol | 12.06% of ethanolic extract | [3] |
| Commiphora leptophloeos | Dried Bark | Energized Dispersive Guided Extraction (EDGE®) with Dichloromethane (DCM) | 48.21% of DCM extract | [3] |
| Commiphora leptophloeos | Dried Bark | Soxhlet with Dichloromethane (DCM) | 6.41% of DCM extract | [3] |
| Commiphora leptophloeos | Dried Bark | Ultrasound with Dichloromethane (DCM) | 21.72% of DCM extract | [3] |
| Commiphora leptophloeos | Dried Bark | Various solvents (cyclohexane, chloroform, ethyl acetate, methanol, aqueous) | 9.8% - 12.3% total extract yield | [4] |
| Aristolochia odoratissima | Stems | Ethyl acetate extraction | 2.12% total extract yield | [5] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves an initial extraction step followed by chromatographic purification. The choice of solvent and method is critical for achieving optimal yield and purity.
Extraction Methodologies
Soxhlet extraction is a conventional and widely used method for the exhaustive extraction of secondary metabolites from solid plant material.
Protocol for Soxhlet Extraction of this compound from Piper cubeba Fruits: [2]
-
Preparation of Plant Material: Dry the fruits of Piper cubeba and grind them into a fine powder.
-
Extraction: Place 285 g of the powdered plant material into a cellulose thimble and load it into a Soxhlet extractor.
-
Solvent: Add 1000 mL of methanol to the round-bottom flask.
-
Extraction Process: Heat the methanol to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the plant material. The solvent will fill the thimble and, once the siphon arm is full, will be siphoned back into the round-bottom flask.
-
Duration: Continue the extraction for 12 hours.
-
Concentration: After extraction, concentrate the methanolic solution under reduced pressure to obtain the crude extract. This process yielded 33 g of methanol extract from 285 g of powdered fruit.[2]
EDGE® is a modern, rapid, and efficient extraction technique that combines pressurized fluid extraction with dispersive solid-phase extraction.
Optimized Protocol for EDGE® Extraction of this compound from Commiphora leptophloeos Bark: [3]
-
Sample Preparation: Use 2 g of dried and powdered bark of Commiphora leptophloeos.
-
Solvent: Ethanol.
-
EDGE® System Parameters:
-
Temperature: 108 °C
-
Hold Time: 6.85 minutes
-
-
Procedure: The EDGE® system automatically performs the extraction under the set conditions, yielding an extract with a high concentration of this compound. This method has been shown to be more efficient in terms of this compound content in the final extract compared to traditional methods like Soxhlet and ultrasonication.[3]
Purification Techniques
Following extraction, chromatographic methods are essential for the purification of this compound from the crude extract.
Open column chromatography is a standard technique for the separation of compounds based on their differential adsorption to a stationary phase.
Protocol for Column Chromatography Purification of this compound from Piper cubeba Methanol Extract: [2]
-
Stationary Phase: Silica gel.
-
Sample Loading: Dissolve 10 g of the crude methanol extract in a minimal amount of the initial mobile phase and load it onto the silica gel column.
-
Mobile Phase: A gradient elution system of hexane and ethyl acetate.
-
Elution: Begin with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
This compound Isolation: Combine the fractions containing pure this compound (as determined by TLC and comparison with a standard) and evaporate the solvent to yield the purified compound.
For obtaining high-purity this compound, preparative HPLC is a powerful tool.[6][7]
General Procedure for Preparative HPLC Purification:
-
Sample Preparation: The partially purified this compound fraction from column chromatography is dissolved in the mobile phase.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically employed.
-
Detection: A UV detector is used to monitor the elution of compounds.
-
Fraction Collection: The fraction corresponding to the this compound peak is collected.
-
Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC.
Biosynthetic and Signaling Pathways
Understanding the biosynthetic pathway of this compound and its mechanism of action is crucial for its potential therapeutic applications.
Biosynthesis of (-)-Hinokinin
The biosynthesis of (-)-hinokinin in plants such as Linum corymbulosum initiates from (+)-pinoresinol. The established pathway involves the reduction of pinoresinol to secoisolariciresinol, followed by the formation of methylenedioxy bridges.
Caption: Biosynthetic pathway of (-)-hinokinin from (+)-pinoresinol.
NF-κB Signaling Pathway and this compound's Anti-inflammatory Action
The anti-inflammatory properties of this compound are mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to interfere with this pathway, thereby reducing the production of inflammatory mediators.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound stands out as a promising natural compound with a broad spectrum of biological activities. This guide has provided a detailed overview of its natural sources, quantitative data on its occurrence, and comprehensive protocols for its isolation and purification. The elucidation of its biosynthetic pathway and its interaction with key signaling pathways, such as NF-κB, further underscores its potential for the development of novel therapeutic agents. The methodologies and data presented herein are intended to facilitate further research and development in this exciting area of natural product science.
References
- 1. Quantitative estimation of (-)-hinokinin, a trypanosomicidal marker in Piper cubeba, and some of its commercial formulations using HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative estimation of (-)-hinokinin, a trypanosomicidal marker in Piper cubeba, and some of its commercial formulations using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energized Dispersive Guided Extraction â EDGE® of this compound from Commiphora leptophloeos Mart. â J. B. Gillett dried bark [abq.org.br]
- 4. Commiphora leptophloeos Phytochemical and Antimicrobial Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive Effect of this compound and Kaurenoic Acid Isolated from Aristolochia odoratissima L. [mdpi.com]
- 6. Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)this compound, aristolactam I and aristolochic acids (I & II) from Aristolochia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Hinokinin Biosynthetic Pathway in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hinokinin, a dibenzylbutyrolactone lignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Understanding its biosynthetic pathway in plants is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, from its monolignol precursors to the final product. It consolidates current knowledge on the key enzymes involved, their catalytic functions, and available kinetic data. Furthermore, this guide details relevant experimental protocols for the study of this pathway and presents visual representations of the biochemical route and associated experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound and Lignan Biosynthesis
Lignans are a large class of phenylpropanoid-derived natural products found in a wide variety of plants. They are formed by the oxidative coupling of two or more monolignol units. This compound is a prominent member of the lignan family, first isolated from Chamaecyparis obtusa. Its biosynthesis is a branch of the general phenylpropanoid pathway, starting with the amino acid phenylalanine. This guide will focus on the core pathway leading from the key monolignol, coniferyl alcohol, to this compound.
The Core Biosynthetic Pathway of this compound
The biosynthesis of (-)-hinokinin from coniferyl alcohol is a multi-step process involving several key enzymes. The established pathway, primarily elucidated through studies in species like Linum corymbulosum, proceeds as follows[1][2][3]:
-
Oxidative Coupling of Coniferyl Alcohol to (+)-Pinoresinol: The pathway initiates with the stereoselective dimerization of two molecules of E-coniferyl alcohol. This reaction is catalyzed by a laccase or peroxidase, which generates coniferyl alcohol radicals. The regio- and stereospecificity of the coupling to form (+)-pinoresinol is orchestrated by a dirigent protein (DIR) . In the absence of a dirigent protein, a racemic mixture of lignans would be produced.
-
Reduction of (+)-Pinoresinol to (-)-Lariciresinol: The furofuran lignan, (+)-pinoresinol, undergoes a two-step reduction catalyzed by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme. The first reduction converts (+)-pinoresinol to the intermediate, (-)-lariciresinol.
-
Reduction of (-)-Lariciresinol to (-)-Secoisolariciresinol: The same pinoresinol-lariciresinol reductase (PLR) then catalyzes the second reduction, converting (-)-lariciresinol to (-)-secoisolariciresinol. The PLR from Linum corymbulosum (PLR-Lc1) has been shown to be enantiospecific for the conversion of (+)-pinoresinol to (-)-secoisolariciresinol[1].
-
Oxidation of (-)-Secoisolariciresinol to (-)-Matairesinol: (-)-Secoisolariciresinol is then oxidized to (-)-matairesinol. This reaction is catalyzed by secoisolariciresinol dehydrogenase (SDH) , an NAD(P)+-dependent enzyme[4][5].
-
Formation of the Methylenedioxy Bridge to Yield (-)-Hinokinin: The final step is the formation of a methylenedioxy bridge on the matairesinol scaffold to produce this compound. While the specific enzyme responsible for this conversion in this compound-producing plants is not yet definitively characterized, it is widely believed to be a cytochrome P450 monooxygenase (CYP450) . Members of the CYP81Q family have been shown to catalyze methylenedioxy bridge formation in the biosynthesis of other lignans, such as sesamin, making them strong candidates for this final step in this compound biosynthesis[3].
Two hypothetical pathways for this compound biosynthesis have been proposed. The pathway described above, proceeding via secoisolariciresinol, is strongly supported by experimental evidence from Linum corymbulosum. An alternative pathway, where the methylenedioxy bridges are formed on pinoresinol to produce sesamin, which is then converted to this compound, is considered less likely[2][3].
Mandatory Visualization: this compound Biosynthetic Pathway
Caption: The core biosynthetic pathway of this compound from coniferyl alcohol.
Key Enzymes and Quantitative Data
The enzymes orchestrating the this compound biosynthetic pathway exhibit specific catalytic properties. While comprehensive kinetic data for all enzymes from a single this compound-producing species are not fully available, this section summarizes the known quantitative information.
| Enzyme | Abbreviation | Source Organism | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Specific Activity | Optimal pH | Optimal Temp. (°C) | Cofactor(s) | Reference(s) |
| Dirigent Protein | DIR | Linum spp., Podophyllum spp. | Coniferyl alcohol radicals | (+)-Pinoresinol | N/A | N/A | N/A | N/A | N/A | None | [6] |
| Pinoresinol-Lariciresinol Reductase | PLR | Isatis indigotica (IiPLR1) | (±)-Pinoresinol | (±)-Lariciresinol | 29.4 ± 1.62 | 1.91 | - | - | - | NADPH | [7] |
| Isatis indigotica (IiPLR1) | (±)-Lariciresinol | (±)-Secoisolariciresinol | 26.5 ± 0.60 | 0.00038 | - | - | - | NADPH | [7] | ||
| Secoisolariciresinol Dehydrogenase | SDH | Podophyllum pleianthum | (-)-Secoisolariciresinol | (-)-Matairesinol | 231 | - | - | - | - | NAD+ | [5] |
| Isatis indigotica (IiSIRD2) | Secoisolariciresinol | Matairesinol | - | - | - | 8.8 | 30 | NADP+ | [4] | ||
| Cytochrome P450 | CYP81Q family (putative) | Sesamum indicum (CYP81Q1) | (+)-Pinoresinol | (+)-Piperitol | - | - | - | - | - | NADPH, O2 | [3] |
Note: N/A indicates data is not applicable as dirigent proteins are scaffolding proteins without direct catalytic turnover. "-" indicates data is not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Lignan Extraction and Quantification from Plant Material
This protocol is adapted from methods used for the analysis of lignans in various plant tissues.
Objective: To extract and quantify this compound and its precursors from plant material.
Materials:
-
Plant tissue (e.g., leaves, stems, roots of Linum corymbulosum)
-
Liquid nitrogen
-
Mortar and pestle
-
80% Methanol
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filters
-
HPLC or UPLC system with a C18 column
-
Mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
Authentic standards of this compound, matairesinol, secoisolariciresinol, lariciresinol, and pinoresinol
Procedure:
-
Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol and vortex thoroughly.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction (steps 3-5) on the pellet with another 1 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume (e.g., 200 µL) of 80% methanol.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample by LC-MS/MS.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, increase to a high percentage over 10-15 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Detection: Use multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer for targeted quantification, with specific precursor-product ion transitions for each lignan.
-
-
Quantify the lignans by comparing the peak areas to a standard curve generated with authentic standards.
Mandatory Visualization: Lignan Extraction and Analysis Workflow
Caption: A typical workflow for the extraction and analysis of lignans from plant tissues.
Heterologous Expression and Purification of a His-tagged Pinoresinol-Lariciresinol Reductase (PLR)
This protocol describes the expression of a plant PLR in E. coli and its subsequent purification.
Objective: To produce and purify recombinant PLR for enzymatic assays and structural studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET-28a) containing the PLR cDNA
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Lysozyme
-
DNase I
-
Sonicator
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis tubing and storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)
-
SDS-PAGE equipment and reagents
Procedure:
-
Transform the expression vector containing the PLR gene into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged PLR with elution buffer.
-
Collect the fractions and analyze by SDS-PAGE to check for purity.
-
Pool the pure fractions and dialyze against storage buffer.
-
Determine the protein concentration and store at -80°C.
Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR)
This assay measures the activity of PLR by monitoring the consumption of NADPH.
Objective: To determine the kinetic parameters of PLR.
Materials:
-
Purified PLR enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
NADPH
-
(+)-Pinoresinol (substrate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADPH (e.g., 100 µM), and purified PLR enzyme.
-
Incubate the mixture for a few minutes to establish a baseline.
-
Initiate the reaction by adding the substrate, (+)-pinoresinol (at varying concentrations to determine Km).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (ε = 6.22 mM-1cm-1).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Perform control reactions without the enzyme or without the substrate to account for any non-enzymatic degradation of NADPH.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with a range of substrate concentrations and plot the initial velocities against substrate concentration, fitting the data to the Michaelis-Menten equation.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a well-studied example of lignan biosynthesis in plants. The key enzymatic steps from coniferyl alcohol to matairesinol have been elucidated, providing a solid foundation for further research. However, several areas warrant further investigation. The definitive identification and characterization of the cytochrome P450 enzyme responsible for the final conversion of matairesinol to this compound is a critical next step. A more comprehensive understanding of the kinetic properties of all the enzymes in the pathway from a single this compound-producing species would be invaluable for metabolic engineering efforts. Furthermore, the regulatory mechanisms that control the expression of the genes encoding these biosynthetic enzymes remain largely unexplored.
For drug development professionals, a thorough understanding of this pathway opens up possibilities for the sustainable production of this compound and related lignans through heterologous expression systems in microorganisms or plant cell cultures. The ability to manipulate the pathway could also lead to the production of novel lignan derivatives with enhanced therapeutic properties. Continued research into the this compound biosynthetic pathway will undoubtedly contribute to the advancement of both fundamental plant science and the development of new plant-derived pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]
Hinokinin: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokinin is a naturally occurring dibenzylbutyrolactone lignan found in various plant species.[1][2] It has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, antiviral, and antiparasitic properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and illustrates the signaling pathways involved in its mechanism of action.
Pharmacological Activities of this compound
This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for further drug development. These activities are supported by a growing body of preclinical evidence, which is summarized below.
Anticancer Activity
This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][2] Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest.[3]
Quantitative Data for Anticancer Activity:
| Cell Line | Cancer Type | Parameter | Value | Reference |
| P-388 | Murine Leukemia | ED₅₀ | 1.54 µg/mL | [3] |
| HT-29 | Human Colon Adenocarcinoma | ED₅₀ | 4.61 µg/mL | [3] |
| B16F10 | Murine Melanoma | ED₅₀ | 2.72 µg/mL | [3] |
| HeLa | Human Cervical Carcinoma | ED₅₀ | 2.58 µg/mL | [3] |
| MK-1 | Human Gastric Adenocarcinoma | ED₅₀ | 1.67 µg/mL | [3] |
| HuH-7 | Human Hepatoma | Apoptosis Induction | 2.4-2.5 fold increase | [4] |
| A-549 | Human Lung Adenocarcinoma | ID₅₀ | 40.72 µg/mL | [3] |
| MCF-7 | Human Breast Adenocarcinoma | G2/M Arrest | - | [3] |
| SKBR-3 | Human Breast Adenocarcinoma | G2/M Arrest | - | [3] |
Experimental Protocols:
In Vitro Cytotoxicity Assessment (MTT Assay):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) is determined.
In Vitro Apoptosis Induction in HuH-7 Cells:
-
Cell Culture and Treatment: Human hepatoma HuH-7 cells are cultured and treated with this compound.
-
Apoptosis Assessment: Apoptosis induction is evaluated by observing nuclear morphology changes using fluorescence microscopy after staining with a DNA-binding dye like DAPI. The percentage of apoptotic cells is quantified. Caspase-3-like activity can also be measured using a fluorometric assay.
Signaling Pathways:
This compound's pro-apoptotic effects are linked to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is a key regulator of programmed cell death.[1][5][6]
Caption: this compound-induced JNK-mediated apoptosis pathway.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[2][3]
Quantitative Data for Anti-inflammatory Activity:
| Assay | Model | Parameter | Value | Reference |
| Superoxide Generation | Human Neutrophils | IC₅₀ | 0.06 ± 0.12 µg/mL | [3] |
| Elastase Release | Human Neutrophils | % Inhibition at 10 µg/mL | 24.7 ± 6.2 | [3] |
| Nitric Oxide Generation | LPS-stimulated RAW264.7 Macrophages | IC₅₀ | 21.56 ± 1.19 µM | [3] |
| Cytokine Production (TNF-α) | LPS-stimulated THP-1 cells | Cytokine Production Ratio | 0.36 (at 10 µg/mL) | [4] |
| Cytokine Production (IL-12) | LPS-stimulated THP-1 cells | Cytokine Production Ratio | 0.44 (at 10 µg/mL) | [4] |
| Cytokine Production (IL-10) | LPS-stimulated THP-1 cells | Cytokine Production Ratio | 0.37 (at 10 µg/mL) | [4] |
| Lymphocyte Transformation | - | IC₅₀ | 20.5 µg/mL | [4] |
| Rat Paw Edema | Carrageenan-induced | % Reduction at 30 mg/kg | 63% | [4] |
Experimental Protocols:
In Vivo Carrageenan-Induced Rat Paw Edema:
This model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: this compound (e.g., 30 mg/kg) or a reference drug (e.g., indomethacin) is administered, usually intraperitoneally or orally, prior to carrageenan injection.
-
Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
Signaling Pathways:
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of inflammation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Antiviral Activity
This compound has shown promising antiviral activity against a variety of human viruses.[2][3]
Reported Antiviral Activities:
-
Human Immunodeficiency Virus (HIV): this compound has demonstrated anti-HIV activity.[3]
-
Hepatitis B Virus (HBV): It has been reported to have activity against HBV.[3]
-
SARS-CoV: this compound has shown significant antiviral activity against the SARS virus.[3]
-
Human Cytomegalovirus (HCMV): this compound was found to reduce the expression of immediate-early (IE) antigens in HCMV-infected lung cancer cells.[3]
Experimental Protocols:
In Vitro Antiviral Assay (General Protocol):
-
Cell Culture and Virus Infection: A suitable host cell line is cultured and infected with the target virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: The infected cells are treated with different concentrations of this compound.
-
Assessment of Antiviral Activity: The antiviral effect is determined by various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed in the presence of the compound.
-
Viral Yield Reduction Assay: Measuring the amount of infectious virus produced.
-
Reporter Gene Assay: Using a virus that expresses a reporter gene (e.g., luciferase or GFP) to quantify viral replication.
-
Quantitative PCR (qPCR): Measuring the amount of viral nucleic acid.
-
-
Cytotoxicity Assay: A parallel cytotoxicity assay is performed on the host cells to determine the selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration.
Caption: General workflow of an antiviral activity assay.
Antiparasitic Activity
This compound has demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][7]
Quantitative Data for Anti-trypanosomal Activity:
| Parasite Form | Strain | Parameter | Value (µM) | Reference |
| Amastigotes | Y | IC₅₀ | 0.7 | [7] |
| Trypomastigotes | Y | IC₅₀ | 18.36 | [4] |
| Intracellular Amastigotes | CL | IC₅₀ | 0.67 | [4] |
In Vivo Efficacy:
In a study with T. cruzi-infected mice, treatment with this compound resulted in a 70.8% reduction in parasitemia at the peak of infection.[3]
Experimental Protocols:
In Vitro Anti-trypanosomal Activity Assay:
-
Parasite Culture: Epimastigote, trypomastigote, or amastigote forms of T. cruzi are cultured in vitro.
-
Compound Treatment: The parasites are incubated with various concentrations of this compound for a defined period.
-
Viability Assessment: Parasite viability is determined using methods such as:
-
MTT Assay: Similar to the cytotoxicity assay for cancer cells.
-
Direct Counting: Using a hemocytometer.
-
Fluorometric/Luminometric Assays: Using viability-indicating dyes.
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated.
Genotoxicity and Safety Profile
Studies using the Ames test and Comet assay have indicated that this compound is not genotoxic.[3] The Ames test, which assesses the mutagenic potential of a compound, showed that this compound did not induce an increase in the number of revertant colonies in Salmonella typhimurium strains. The Comet assay, which detects DNA damage in individual cells, also demonstrated a lack of genotoxicity.
Experimental Protocols:
Ames Test (Bacterial Reverse Mutation Assay):
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA97a, TA102) are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix) from rat liver to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal glucose agar plate.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the negative control indicates mutagenicity.
Conclusion
This compound is a multifaceted bioactive lignan with a compelling pharmacological profile. Its demonstrated anticancer, anti-inflammatory, antiviral, and antiparasitic activities, coupled with a favorable safety profile in preliminary genotoxicity studies, underscore its potential as a lead compound for the development of new therapeutic agents. The mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB and JNK, provide a solid foundation for further investigation and optimization. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. Further in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. T. A. Mansoor, R. M. Ramalho, S. Mulhovo, C. M. Rodrigues and M. J. Ferreira, “Induction of Apoptosis in Huh-7 Cancer Cells by Monoterpene and Beta-Carboline Indole Alkaloids Isolated from the Leaves of Tabernaemontana elegans,” Bioorganic & Medicinal Chemistry Letters, Vol. 19, No. 15, 2009, pp. 4255-4258. doi10.1016/j.bmcl.2009.05.104 - References - Scientific Research Publishing [scirp.org]
- 3. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpras.com [ijpras.com]
- 5. mdpi.com [mdpi.com]
- 6. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
A Technical Guide to the Molecular Mechanisms of Hinokinin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular mechanisms of action of hinokinin, a bioactive lignan found in various plant species.[1][2] this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-trypanosomal properties.[1][2][3] This guide synthesizes current research to elucidate the signaling pathways and cellular processes modulated by this compound, presenting quantitative data and detailed experimental methodologies to support further investigation and drug development efforts.
Core Molecular Mechanisms of Action
This compound exerts its biological effects by modulating several critical signaling pathways involved in inflammation, cell proliferation, apoptosis, and parasitic life cycles.
Anti-inflammatory and Immunosuppressive Effects
A primary mechanism of this compound is its potent anti-inflammatory activity, which is mediated through the inhibition of key pro-inflammatory pathways.
-
Inhibition of the NF-κB Signaling Pathway: A cornerstone of this compound's anti-inflammatory effect is its ability to act via an NF-κB-dependent mechanism.[1][3] It suppresses the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are regulated by the transcription factor NF-κB.[1][4] The canonical NF-κB pathway is activated by stimuli like lipopolysaccharide (LPS), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This process unmasks the nuclear localization signal on the p50/p65 NF-κB dimer, allowing its translocation to the nucleus where it initiates the transcription of inflammatory genes. This compound interferes with this cascade, preventing the downstream inflammatory response.
-
Cyclooxygenase (COX) Inhibition: In vitro assays have shown that this compound and its synthetic derivatives can selectively inhibit COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins involved in pain and inflammation.[5]
-
Modulation of Macrophage and Neutrophil Activity: this compound effectively inhibits the generation of nitric oxide (NO) in LPS-stimulated macrophages.[1] It is also a potent inhibitor of superoxide generation and elastase release in human neutrophils, further contributing to its anti-inflammatory profile.[1]
Anticancer Activity
This compound demonstrates significant cytotoxic and antiproliferative effects against various cancer cell lines through multiple mechanisms.
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis.[1][3] Studies have shown it can cause a 2.4- to 2.5-fold increase in apoptotic cells in human hepatoma (HuH-7) cells compared to controls.[1][3] The apoptotic cascade often involves the activation of key executioner enzymes like caspase-3, which leads to DNA fragmentation and cell death.[6] this compound can also enhance the apoptotic effects of conventional chemotherapeutic agents like doxorubicin.[7]
-
Cell Cycle Arrest: In breast cancer cell lines (MCF-7 and SKBR-3), this compound has been shown to induce cell cycle arrest at the G2/M phase.[7][8] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. This effect is often mediated by the modulation of cyclin-dependent kinase inhibitors.[8]
-
Modulation of the mTOR Pathway: this compound has been found to reduce the proliferation of colorectal cancer cells by modulating the expression of the mTOR (mammalian target of rapamycin) protein, a central regulator of cell growth, proliferation, and survival.[7][9]
Anti-Trypanosomal Activity
This compound exhibits notable activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease.[1][10][11] Its mechanism in this context appears to be linked to inducing oxidative stress within the parasite. This compound inhibits the accumulation of hydrogen peroxide (H2O2) produced by the mitochondria of T. cruzi, suggesting it interferes with the parasite's redox balance and antioxidant defenses.[4]
Quantitative Bioactivity Data
The following tables summarize the quantitative data reported for this compound's activity across various assays and cell lines.
Table 1: Cytotoxicity of this compound against Tumor Cell Lines
| Cell Line | Cancer Type | Potency Metric | Value | Reference |
|---|---|---|---|---|
| P-388 | Murine Leukemia | ED₅₀ | 1.54 µg/mL | [1][12] |
| HT-29 | Human Colon Adenocarcinoma | ED₅₀ | 4.61 µg/mL | [1] |
| B16F10 | Murine Metastatic Melanoma | ED₅₀ | 2.58 µg/mL | [1] |
| HeLa | Human Cervical Cancer | ED₅₀ | 1.67 µg/mL | [1] |
| MK-1 | Human Gastric Adenocarcinoma | ED₅₀ | 5.87 µg/mL | [1] |
| A-549 | Human Lung Adenocarcinoma | ID₅₀ | 40.72 µg/mL | [1] |
| MCF-7 | Human Breast Adenocarcinoma | ED₅₀ | 8.01 µg/mL |[1] |
Table 2: Anti-inflammatory and Immunosuppressive Activity of this compound
| Assay | Model System | Potency Metric | Value | Reference |
|---|---|---|---|---|
| IL-6 Inhibition | LPS-stimulated THP-1 cells | IC₅₀ | 77.5 µg/mL | [1] |
| TNF-α Inhibition | LPS-stimulated THP-1 cells | IC₅₀ | 25.94 µg/mL | [1] |
| Nitric Oxide Generation | LPS-stimulated RAW264.7 cells | IC₅₀ | 21.56 µM | [1] |
| Superoxide Generation | Human Neutrophils | IC₅₀ | 0.06 µg/mL | [1] |
| Lymphocyte Transformation | - | IC₅₀ | 20.5 µg/mL |[1] |
Table 3: Anti-trypanosomal Activity of this compound
| T. cruzi Form | Potency Metric | Value (µM) | Reference |
|---|---|---|---|
| Trypomastigotes | IC₅₀ | 17.5 | [1] |
| Amastigotes | IC₅₀ | 23.9 | [1] |
| Epimastigotes | IC₅₀ | 4.7 |[1] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments commonly used to investigate the molecular mechanisms of this compound.
General Experimental Workflow
The in vitro analysis of this compound typically follows a structured workflow to assess its effects on cell viability, specific protein expression, and cellular processes.
Cell Viability/Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀/ED₅₀ value using non-linear regression analysis.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound, then wash with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-cleaved caspase-3) overnight at 4°C. Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture and treat cells with this compound for the specified duration.
-
Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation: Culture and treat cells with this compound.
-
Harvesting: Harvest at least 1 x 10⁶ cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an emerging bioactive lignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antinociceptive Effect of this compound and Kaurenoic Acid Isolated from Aristolochia odoratissima L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by hinokitiol, a potent iron chelator, in teratocarcinoma F9 cells is mediated through the activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (-)-Hinokinin Induces G2/M Arrest and Contributes to the Antiproliferative Effects of Doxorubicin in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The kallikrein-kinin system in experimental Chagas disease: a paradigm to investigate the impact of inflammatory edema on GPCR-mediated pathways of host cell invasion by Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chagas disease - Wikipedia [en.wikipedia.org]
- 12. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Hinokinin: A Comprehensive Technical Review of the Research Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokinin, a naturally occurring lignan, has garnered significant scientific interest due to its diverse and potent biological activities. Isolated from various plant species, this compound has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, antiviral, and antiparasitic properties. This in-depth technical guide provides a comprehensive review of the existing research literature on this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound, providing a comparative overview of its efficacy in different biological assays.
Table 1: Anti-inflammatory and Analgesic Activity of this compound
| Assay | Model System | Concentration/Dose | Effect | Reference |
| Superoxide Generation Inhibition | Human Neutrophils | IC50: 0.06 ± 0.12 µg/mL | Potent inhibition of superoxide generation | [1][2] |
| Elastase Release Inhibition | Human Neutrophils | 10 µg/mL | 24.7 ± 6.2% inhibition | [1][2] |
| Nitric Oxide (NO) Generation Inhibition | LPS-stimulated RAW 264.7 Macrophages | IC50: 21.56 ± 1.19 µM | Inhibition of NO production | [1][2] |
| Rat Paw Edema | Carrageenan-induced in rats | 30 mg/kg | 63% reduction in edema | [1][2] |
| Acetic Acid-Induced Writhing | Mice | Not specified | 97% inhibition of writhing | [1] |
| Formalin Test (Early Phase) | Mice | 15 mg/kg (i.p.) | 48% decrease in paw licking time | |
| Formalin Test (Late Phase) | Mice | 15 mg/kg (i.p.) | 82% decrease in paw licking time | |
| COX-1 Inhibition | In vitro | IC50: >100 µM | Weak inhibition | |
| COX-2 Inhibition | In vitro | IC50: >100 µM | Weak inhibition |
Table 2: Cytotoxic and Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50/ED50 | Effect | Reference |
| P-388 | Murine Leukemia | ED50: 1.54 µg/mL | Cytotoxic | [2] |
| HT-29 | Human Colon Adenocarcinoma | ED50: 4.61 µg/mL | Cytotoxic | [2] |
| A-549 | Human Lung Carcinoma | ED50: 8.01 µg/mL | Cytotoxic | [2] |
| MCF-7 | Human Breast Adenocarcinoma | ED50: 2.72 µg/mL | Cytotoxic | [2] |
| B16F10 | Murine Melanoma | ED50: 2.58 µg/mL | Cytotoxic | [2] |
| HeLa | Human Cervical Carcinoma | ED50: 1.67 µg/mL | Cytotoxic | [2] |
| MK-1 | Human Gastric Adenocarcinoma | ED50: 26.1 µg/mL | Cytotoxic | [2] |
| HuH-7 | Human Hepatoma | Not specified | Induced apoptosis (2.4-2.5 fold increase) | [2] |
Table 3: Neuroprotective Activity of this compound
| Assay | Model System | Concentration | Effect | Reference |
| Glutamate-Induced Neurotoxicity | Primary cultures of rat cortical cells | 1.0 µM | 42.6 ± 2.4% protection | [1] |
| Glutamate-Induced Neurotoxicity | Primary cultures of rat cortical cells | 10.0 µM | 56.9 ± 3.4% protection | [1] |
Table 4: Antiparasitic and Antiviral Activity of this compound
| Activity | Organism/Virus | Assay | IC50/Effect | Reference |
| Anti-trypanosomal | Trypanosoma cruzi (Trypomastigotes) | In vitro | IC50: 0.7 µM | [1][2] |
| Anti-trypanosomal | Trypanosoma cruzi (Amastigotes) | In vitro | IC50: 18.36 µM | [1][2] |
| Anti-trypanosomal | Trypanosoma cruzi (in vivo) | Mice | 70.8% reduction in parasitemia | [1][2] |
| Antiviral | Human Hepatitis B Virus (HBV) | Not specified | Significant antiviral activity | [1] |
| Antiviral | Human Immunodeficiency Virus (HIV) | Not specified | Significant antiviral activity | [1] |
| Antiviral | SARS-Coronavirus (SARS-CoV) | Not specified | Significant antiviral activity | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature to facilitate reproducibility and further investigation.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., P-388, HT-29, A-549, MCF-7, B16F10, HeLa)
-
96-well plates
-
Complete culture medium (specific to the cell line)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Vehicle (e.g., saline, DMSO)
-
Positive control (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound (e.g., 30 mg/kg, orally or intraperitoneally) to the test group of rats. Administer the vehicle to the control group and the positive control to another group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Analgesic Assessment: Formalin Test in Mice
Objective: To assess the central and peripheral analgesic effects of this compound.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Formalin (2.5% in saline)
-
Vehicle (e.g., saline, DMSO)
-
Positive control (e.g., Morphine)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the experimental environment.
-
Compound Administration: Administer this compound (e.g., 15 mg/kg, i.p.) to the test group of mice. Administer the vehicle to the control group and the positive control to another group.
-
Induction of Nociception: 30 minutes after compound administration, inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw of each mouse.
-
Observation: Immediately after formalin injection, place the mice individually in observation chambers and record the total time (in seconds) that the animal spends licking or biting the injected paw. The observation period is divided into two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: Calculate the mean licking/biting time for each group in both phases. Determine the percentage of inhibition of the nociceptive response for the treated groups compared to the control group.
Neuroprotection Assessment: Glutamate-Induced Neurotoxicity in Primary Rat Cortical Cells
Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neuron cultures from rat embryos (E18-E19)
-
This compound
-
Glutamate
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Poly-D-lysine coated culture plates
-
MTT or LDH assay kit for cell viability assessment
Procedure:
-
Cell Culture: Prepare primary cortical neuron cultures and maintain them for 7-10 days in vitro (DIV) to allow for maturation.
-
Compound Pre-treatment: Pre-treat the neuronal cultures with different concentrations of this compound (e.g., 1.0 µM and 10.0 µM) for a specified period (e.g., 1-2 hours) before glutamate exposure.
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Washout and Incubation: After glutamate exposure, wash the cells with fresh medium and incubate for 24 hours.
-
Viability Assessment: Assess neuronal viability using a standard method like the MTT assay (as described in 3.1) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by this compound by comparing the viability of this compound-treated, glutamate-exposed cells to that of cells exposed to glutamate alone.
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the known and proposed mechanisms of action.
Anti-inflammatory Signaling Pathway
This compound's anti-inflammatory effects are, in part, mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Anticancer Signaling Pathway
Recent studies suggest that this compound can modulate the mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
References
The Discovery and Historical Context of Hinokinin: A Technical Retrospective
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokinin, a dibenzylbutyrolactone lignan, stands as a significant molecule in the annals of natural product chemistry. First isolated in the early 20th century, its discovery and subsequent structural elucidation paved the way for a deeper understanding of lignan biochemistry and stereochemistry. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, and the pioneering experimental work that brought this natural product to light. We will delve into the initial isolation and synthesis protocols, juxtaposing them with modern methodologies, and present the evolution of our understanding of its biological activities. All quantitative data has been summarized into structured tables, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams.
The Discovery of this compound: A Historical Milestone
In 1933, Japanese chemists Yoshiki and Ishiguro successfully isolated a novel crystalline compound from the ether extract of the wood of the Hinoki tree (Chamaecyparis obtusa).[1][2][3] They named this new substance "this compound."[1][2][3] This discovery was a notable achievement in an era when the field of natural product chemistry was rapidly advancing, with scientists beginning to systematically investigate the chemical constituents of the plant kingdom.[4][5]
The initial structural work was followed by crucial contributions from other researchers. Mameli, Briggs, and Keimatsu later established that this compound was identical to a compound previously isolated from cubeb pepper (Piper cubeba), known as cubebinolide.[1][3] A pivotal moment in understanding the molecule's three-dimensional structure came in 1938 when Haworth and Woodcock, through chemical synthesis, determined the trans configuration of the two benzyl groups attached to the butyrolactone ring.[1][3] This stereochemical assignment was a significant feat, considering the analytical tools available at the time.
Historical Context of Lignan Chemistry in the 1930s
The 1930s marked a period of significant progress in organic and natural product chemistry.[4][5] While the term "lignan" was formally coined by Haworth in 1942, the structural class of compounds was already under investigation. The techniques for isolation and purification were largely reliant on classical methods such as solvent extraction, crystallization, and distillation. Structural elucidation was a painstaking process involving elemental analysis, functional group analysis through chemical reactions, and degradative studies to break down the molecule into smaller, identifiable fragments. Spectroscopic methods, which are central to modern structural determination, were in their infancy.
Experimental Protocols: From Past to Present
Initial Isolation of this compound (1933)
While the full, detailed experimental protocol from Yoshiki and Ishiguro's 1933 publication in Yakugaku Zasshi is not readily accessible in modern databases, based on the description of their work as an "ether extract" and the common practices of the time, a likely workflow can be inferred.
Inferred Historical Isolation Protocol:
-
Material Preparation: The heartwood of Chamaecyparis obtusa would have been dried and finely ground to increase the surface area for extraction.
-
Solvent Extraction: The ground wood was likely subjected to exhaustive extraction with diethyl ether, a common solvent for isolating lipophilic compounds. This would have been carried out in a large-scale Soxhlet extractor or through repeated maceration.
-
Concentration: The resulting ether extract would have been concentrated under reduced pressure to yield a crude oily or semi-solid residue.
-
Purification: The crude extract would then be purified through a series of fractional crystallizations from various solvents. This trial-and-error process would be guided by the melting point of the crystalline fractions.
Modern Isolation Protocol:
Modern isolation techniques offer significantly improved efficiency and purity. A typical modern protocol for the isolation of this compound from a plant source like Piper cubeba or Aristolochia odoratissima would involve the following steps:[6]
-
Extraction: The dried and powdered plant material is extracted with a solvent of medium polarity, such as ethanol or methanol, often using techniques like maceration, percolation, or accelerated solvent extraction to improve efficiency.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For instance, it might be dissolved in a methanol-water mixture and partitioned against a nonpolar solvent like hexane to remove fats and waxes, followed by extraction with a solvent like dichloromethane or ethyl acetate to isolate compounds of intermediate polarity, including lignans.[6]
-
Chromatography: The enriched fraction is then subjected to column chromatography on silica gel or other stationary phases. A gradient of solvents with increasing polarity is used to separate the different components.
-
Final Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield pure this compound.[7]
First Total Synthesis of this compound (Haworth and Woodcock, 1938)
The first total synthesis of this compound by Haworth and Woodcock was not only a confirmation of its structure but also a landmark in stereoselective synthesis for the time. While the original 1938 publication in the Journal of the Chemical Society is not widely available, the general approach to the synthesis of dibenzylbutyrolactone lignans in that era involved the construction of the carbon skeleton followed by cyclization to form the lactone ring. The stereochemical control would have been a significant challenge.
Modern Total Synthesis:
Numerous total syntheses of this compound have been reported in recent decades, employing a wide array of modern synthetic strategies.[2][8][9] These approaches offer high stereoselectivity and efficiency. A representative modern synthetic approach might involve:[2][8]
-
Asymmetric Michael Addition: A chiral catalyst is used to control the stereoselective addition of a nucleophile to an α,β-unsaturated carbonyl compound, setting the two stereocenters of the future lactone ring.
-
Anion-Oxidative Hydroxylation and Cyclization: The intermediate from the Michael addition undergoes a cascade reaction involving hydroxylation and subsequent cyclization to form the butyrolactone ring.[1][8]
-
Deprotection: Removal of any protecting groups to yield the final natural product, (-)-hinokinin.[2]
Biological Activities of this compound
While early research on this compound focused primarily on its chemical structure, subsequent studies have revealed a wide range of biological activities. It is important to note that the detailed investigation of these activities with quantitative assays became more common in the latter half of the 20th century and into the 21st century.
Overview of Biological Activities
This compound has been reported to exhibit the following biological activities:
-
Anti-inflammatory: It can inhibit the generation of superoxide and the release of elastase by neutrophils.[10] It has also been shown to reduce nitric oxide production in macrophages.[10]
-
Antitrypanosomal: this compound has demonstrated notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10]
-
Antiviral: Significant antiviral activity has been reported against several viruses, including human hepatitis B virus (HBV), human immunodeficiency virus (HIV), and SARS-CoV.[10]
-
Anticancer: this compound has been shown to be cytotoxic to various cancer cell lines, including murine lymphocytic leukemia (P-388), human colon adenocarcinoma (HT-29), and others.[10]
-
Antimicrobial: It has shown activity against various oral pathogens and mycobacteria.[10]
Quantitative Biological Data
The following tables summarize some of the reported quantitative data for the biological activities of this compound from more recent studies.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line/Model | IC50 / % Inhibition | Reference |
| Superoxide Generation | Human Neutrophils | 0.06 ± 0.12 µg/mL | [10] |
| Elastase Release | Human Neutrophils | 24.7 ± 6.2% at 10 µg/mL | [10] |
| Nitric Oxide Production | RAW 264.7 Macrophages | 21.56 ± 1.19 µM | [10] |
| IL-6 Inhibition | THP-1 Cells | 20.5 ± 0.5 µM | [7] |
| TNF-α Inhibition | THP-1 Cells | 77.5 ± 27.5 µM | [7] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | ED50 / IC50 (µg/mL) | Reference |
| P-388 | Murine Lymphocytic Leukemia | 1.54 | |
| HT-29 | Human Colon Adenocarcinoma | 4.61 | |
| B16F10 | Murine Metastatic Melanoma | 2.58 | |
| HeLa | Human Cervical Cancer | 1.67 |
Table 3: Antitrypanosomal Activity of this compound
| T. cruzi Strain/Form | Assay | IC50 (µM) | Reference |
| Y Strain (Trypomastigotes) | In vitro | 0.7 | [10] |
| CL Strain (Trypomastigotes) | In vitro | 0.67 | [10] |
| Y Strain (Amastigotes) | In vitro | 18.36 | [10] |
| CL Strain (Amastigotes) | In vitro | 70.8 | [10] |
Signaling Pathways
The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.
Conclusion
The discovery of this compound in 1933 was a product of its time, relying on classical methods of natural product chemistry that required immense skill and perseverance. The subsequent elucidation of its structure and stereochemistry by pioneers like Haworth and Woodcock laid a critical foundation for the field of lignan chemistry. Today, with the aid of advanced analytical and synthetic techniques, our understanding of this compound's diverse biological activities continues to expand, highlighting its potential as a lead compound in drug discovery. This journey from a crystalline isolate from the Hinoki tree to a molecule of significant pharmacological interest underscores the enduring value of natural products in the quest for new therapeutic agents.
References
- 1. Total Synthesis of Lignan Lactone (-)-Hinokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural product - Wikipedia [en.wikipedia.org]
- 5. CH105: Chapter 6 - A Brief History of Natural Products and Organic Chemistry - Chemistry [wou.edu]
- 6. Antinociceptive Effect of this compound and Kaurenoic Acid Isolated from Aristolochia odoratissima L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hinokinin Derivatives: Core Properties and Methodologies for Drug Development Professionals
Abstract
Hinokinin, a naturally occurring dibenzylbutyrolactone lignan, and its synthetic derivatives have emerged as a promising class of bioactive molecules with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the basic properties of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a quantitative analysis of their structure-activity relationships. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and advancement of this compound-based therapeutics.
Introduction
This compound is a colorless, crystalline compound first isolated in 1933 from the wood of Chamaecyparis obtusa.[1] It has since been identified in various other plant species.[2] Belonging to the lignan family of phytochemicals, this compound has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2] The core structure of this compound presents a versatile scaffold for chemical modification, leading to the synthesis of numerous derivatives with potentially enhanced potency and selectivity. This guide delves into the fundamental properties of these derivatives, providing the necessary technical details for their synthesis, evaluation, and mechanistic understanding.
Physicochemical and Biological Properties of this compound Derivatives
The biological efficacy of this compound and its derivatives is intrinsically linked to their chemical structures. Modifications to the aromatic rings, the lactone ring, and the stereochemistry of the molecule can significantly influence their activity.
Anticancer Activity
This compound and its derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines.[3][4] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[3]
Table 1: Comparative Anticancer Activity of this compound and Its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | P-388 (Murine Leukemia) | 1.54 µg/mL | [4] |
| HT-29 (Human Colon Carcinoma) | 4.61 µg/mL | [4] | |
| A-549 (Human Lung Carcinoma) | 8.01 µg/mL | [4] | |
| MCF-7 (Human Breast Adenocarcinoma) | 2.72 µg/mL | [4] | |
| B16F10 (Murine Melanoma) | 2.58 µg/mL | [4] | |
| HeLa (Human Cervical Carcinoma) | 1.67 µg/mL | [4] | |
| MK-1 (Human Gastric Cancer) | 11.4 µg/mL | [4] | |
| (±)-Kusunokinin | MCF-7 (Human Breast Adenocarcinoma) | 4.30 ± 0.65 | [5] |
| KKU-M213 (Human Cholangiocarcinoma) | 3.70 ± 0.79 | [5] | |
| (±)-TTPG-A | KKU-M213 (Human Cholangiocarcinoma) | 0.07 ± 0.01 | [3] |
| (±)-TTPG-B | KKU-M213 (Human Cholangiocarcinoma) | 0.01 ± 0.001 | [3] |
| MDA-MB-468 (Human Breast Cancer) | 0.43 ± 0.01 | [3] | |
| MDA-MB-231 (Human Breast Cancer) | 1.83 ± 0.04 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[6]
Table 2: Comparative Anti-inflammatory Activity of this compound and Its Derivatives
| Compound | Assay | IC50 | Reference |
| This compound | Human Neutrophil Superoxide Generation | 0.06 ± 0.12 µg/mL | [6] |
| LPS-induced Nitric Oxide Generation (RAW264.7) | 21.56 ± 1.19 µM | [6] | |
| Dinitrothis compound | COX-1 Inhibition | >100 µM | [7] |
| COX-2 Inhibition | 7.5 µM | [7] | |
| Dihydrocubebin | COX-1 Inhibition | >100 µM | [7] |
| COX-2 Inhibition | 18.2 µM | [7] |
Neuroprotective Activity
Certain this compound derivatives have shown promise in protecting neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases.[4]
Table 3: Neuroprotective Activity of this compound
| Compound | Assay | Concentration | Protection (%) | Reference |
| This compound | Glutamate-induced Neurotoxicity (Rat Cortical Cells) | 1.0 µM | 42.6 ± 2.4 | [4] |
| Glutamate-induced Neurotoxicity (Rat Cortical Cells) | 10.0 µM | 56.9 ± 3.4 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives and for the evaluation of their biological activities.
Synthesis of this compound Derivatives
The total synthesis of (-)-hinokinin has been accomplished in 8 steps, often involving a three-step cascade reaction that includes a highly stereoselective Michael addition, anion-oxidative hydroxylation, and oxygen anion cyclization to construct the core butyrolactonimidate intermediate.[8]
A detailed multi-step synthesis can be summarized as follows:
-
Preparation of the Imidate: The synthesis often commences with the preparation of an enantiopure N-tert-butanesulfinyl imidate from a corresponding nitrile.[8]
-
Cascade Reaction: A crucial step involves a cascade reaction to form the butyrolactonimidate intermediate. This typically includes a stereoselective Michael addition.[8]
-
Cyclization and Functional Group Manipulation: Subsequent steps involve cyclization and various functional group transformations to yield the final lactone structure of this compound.[8]
-
Purification: The final product is purified using techniques such as column chromatography.
Dinitrothis compound is synthesized by the nitration of (-)-hinokinin.[9]
-
Procedure: To a solution of (-)-hinokinin in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature. The reaction mixture is stirred for a specific period, followed by quenching, extraction, and purification to yield (-)-6,6′-dinitrothis compound.[9]
Dihydrocubebin can be synthesized from this compound via reduction of the lactone carbonyl group.
-
Procedure: this compound is dissolved in an appropriate solvent (e.g., toluene) and treated with a reducing agent such as diisobutylaluminium hydride (DIBALH) at low temperatures (e.g., -78 °C). The reaction is then quenched, and the product is extracted and purified.
Biological Evaluation Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzyme with the this compound derivative at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.
-
Product Detection: The product of the enzymatic reaction (e.g., prostaglandin E2) is quantified. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the derivative that causes 50% inhibition of enzyme activity (IC50) is calculated.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more effective therapeutic agents.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. This compound has been shown to exert its anti-inflammatory effects via an NF-κB-dependent mechanism.[6]
Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.
Apoptosis Signaling Pathway in Cancer
This compound has been shown to be a strong inducer of apoptosis in cancer cells.[3] The apoptotic pathway is a complex network of signaling cascades that lead to programmed cell death.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Workflow for Anticancer Drug Screening
A typical workflow for screening this compound derivatives for anticancer activity involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for anticancer evaluation of this compound derivatives.
Conclusion
This compound and its derivatives represent a valuable class of natural product-inspired compounds with significant therapeutic potential. Their diverse biological activities, coupled with a synthetically accessible core structure, make them attractive candidates for further drug development. This technical guide provides a foundational understanding of their basic properties and the experimental methodologies required for their investigation. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of (±)-Kusunokinin Derivatives towards Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of ether lipids: natural compounds and analogues [beilstein-journals.org]
- 8. Total Synthesis of Lignan Lactone (–)-Hinokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Hinokinin Using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of hinokinin, a bioactive lignan with significant pharmacological interest, using a validated High-Performance Liquid Chromatography (HPLC) method with Photo Diode Array (PDA) detection.
Introduction
This compound is a dibenzylbutyrolactone lignan found in various plant species, notably in Piper cubeba. It has garnered attention for its potential therapeutic properties, including trypanocidal activity. Accurate and precise quantification of this compound in plant materials and derived formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note describes a robust and validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method suitable for this purpose.
Principle
The method employs RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of water and acetonitrile. A Photo Diode Array (PDA) detector is used for the detection and quantification of this compound at its maximum absorbance wavelength, ensuring high sensitivity and selectivity. The method has been validated according to the International Council for Harmonisation (ICH) Q2B guidelines.[1][2][3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A summary of the necessary equipment and the optimized chromatographic conditions are provided in the table below.
| Parameter | Specification |
| HPLC System | Waters Alliance 2695 separations module with a 2996 PDA detector or equivalent |
| Column | Waters HR C18 (100 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient Elution | A gradient program should be optimized for baseline separation. A typical program involves a linear gradient from a higher proportion of water to a higher proportion of acetonitrile over a run time of approximately 25-30 minutes to ensure elution of all components.[4] |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | UV detection at the λmax of this compound (typically around 280 nm) |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (a 50:50 v/v mixture of water and acetonitrile is suitable) to achieve concentrations ranging from 5 µg/mL to 300 µg/mL.[1][2][3]
Sample Preparation (from Piper cubeba fruits)
-
Extraction: Weigh 5.0 g of the powdered plant material and extract with 20 mL of methanol. This process should be repeated five times using a sonicator bath at 3500 rpm for 30 minutes for each extraction to ensure thorough extraction.[1]
-
Concentration: Collect the supernatants, filter them, and then evaporate to dryness under reduced pressure.[1]
-
Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase (50:50 v/v water:acetonitrile).[1]
-
Filtration: Filter the reconstituted sample through a 0.45 µm membrane filter before injecting it into the HPLC system.[1]
Method Validation Data
The described HPLC method has been validated for linearity, precision, and accuracy.[1][2][3]
Table 1: Linearity Data
| Parameter | Value |
| Linearity Range | 5 - 300 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision Data
| Precision Type | % Relative Standard Deviation (% RSD) |
| Intra-day Precision (n=15) | < 2.0% |
| Inter-day Precision (n=5, over 3 days) | < 2.0% |
| Repeatability (n=5, over 3 days) | < 2.0% |
Table 3: Accuracy Data
| Parameter | Value |
| Accuracy (% Recovery) | Within 98-102% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Data Analysis and Quantification
The concentration of this compound in the samples is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the standard solutions. The results are typically expressed as a percentage by mass (% m/m) of this compound in the original sample.
Conclusion
The HPLC-PDA method detailed in this application note is a simple, rapid, specific, and reliable tool for the quantitative analysis of this compound in plant materials and their formulations. Its thorough validation ensures that the results obtained are accurate and precise, making it highly suitable for quality control and research applications in the pharmaceutical and natural products industries.
References
- 1. Quantitative estimation of (-)-hinokinin, a trypanosomicidal marker in Piper cubeba, and some of its commercial formulations using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative estimation of (-)-hinokinin, a trypanosomicidal marker in Piper cubeba, and some of its commercial formulations using HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Hinokinin: A Potential Therapeutic Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokinin, a naturally occurring dibenzylbutyrolactone lignan found in various plant species, has emerged as a promising bioactive compound with a wide range of potential therapeutic applications. Preclinical studies have demonstrated its efficacy as an anti-inflammatory, anticancer, neuroprotective, and antiviral agent.[1] This document provides a comprehensive overview of the therapeutic potential of this compound, including its mechanisms of action, quantitative biological data, and detailed protocols for key experimental assays. The information presented here is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Therapeutic Potential and Mechanism of Action
This compound exhibits a diverse pharmacological profile, targeting multiple signaling pathways implicated in various diseases. Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, largely through the modulation of the NF-κB signaling pathway.[2] In the context of cancer, this compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3] Its neuroprotective effects are demonstrated by its ability to protect neuronal cells from excitotoxicity and amyloid-β-induced damage.[4][5] Furthermore, this compound has shown significant antiviral activity against several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and SARS-CoV.[4]
Quantitative Biological Data
The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative overview of its potency across different biological assays.
Table 1: Anti-inflammatory and Immunosuppressive Activity of this compound
| Assay | Cell Line/Model | Target | IC50/EC50/Inhibition | Reference Compound |
| Superoxide Generation | Human Neutrophils | - | IC50: 0.06 ± 0.12 µg/mL | Diphenyleneiodonium (IC50: 0.54 ± 0.21) |
| Elastase Release | Human Neutrophils | - | 24.7 ± 6.2% inhibition at 10 µg/mL | Phenylmethylsulfonyl fluoride (35.24 ± 5.62% inhibition) |
| Nitric Oxide (NO) Generation | RAW264.7 Macrophages | iNOS | IC50: 21.56 ± 1.19 µM | Aminoguanidine (IC50: 6.51 ± 1.15 µM) |
| Paw Edema Reduction | Rat | COX | 63% reduction at 30 mg/kg | Indomethacin (similar reduction at 5 µg/mL) |
| Acetic Acid-Induced Writhing | Mice | - | 97% inhibition | - |
| IL-6 Production | - | - | IC50: 20.5 ± 0.5 µM | - |
| TNF-α Production | - | - | IC50: 77.5 ± 27.5 µM | - |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | ED50 (µg/mL) |
| P-388 | Murine Leukemia | 1.54 |
| HT-29 | Human Colon Adenocarcinoma | 4.61 |
| A-549 | Human Lung Carcinoma | 8.01 |
| MCF-7 | Human Breast Adenocarcinoma | 2.72 |
| B16F10 | Murine Metastatic Melanoma | 2.58 |
| HeLa | Human Cervical Cancer | 1.67 |
| MK-1 | Murine Gastric Adenocarcinoma | 26.1 |
Table 3: Neuroprotective Activity of this compound
| Assay | Cell/Model System | Protection/Inhibition |
| Glutamate-Induced Neurotoxicity | Primary Rat Cortical Cells | 42.6 ± 2.4% protection at 1.0 µM |
| Glutamate-Induced Neurotoxicity | Primary Rat Cortical Cells | 56.9 ± 3.4% protection at 10.0 µM |
| Acetylcholinesterase (AChE) Inhibition | - | IC50: 176 µM |
| Aβ-induced Cytotoxicity | SH-SY5Y Cells | Significant improvement in viability at 100 µg/mL |
Table 4: Antimicrobial and Antiviral Activity of this compound
| Organism/Virus | Activity | MIC/IC50 |
| Enterococcus faecalis | Antimicrobial | MIC: 0.38 mM |
| Streptococcus salivarius | Antimicrobial | MIC: 0.25 mM |
| Streptococcus sanguinis | Antimicrobial | MIC: 0.25 mM |
| Streptococcus mitis | Antimicrobial | MIC: 0.25 mM |
| Streptococcus mutans | Antimicrobial | MIC: 0.32 mM |
| Streptococcus sobrinus | Antimicrobial | MIC: 0.28 mM |
| Candida albicans | Antimicrobial | MIC: 0.28 mM |
| Mycobacterium kansasii | Antimycobacterial | MIC: 2000 µg/mL |
| Mycobacterium avium | Antimycobacterial | MIC: 500 µg/mL |
| Human Immunodeficiency Virus (HIV) | Antiviral | Moderate HIV-1 protease activity |
| Hepatitis B Virus (HBV) | Antiviral | Significant activity |
| SARS-CoV | Antiviral | Significant activity |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
Anti-inflammatory Activity
1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in serum-free DMEM. A vehicle control (e.g., DMSO) should be included.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system according to the manufacturer's instructions. Briefly, mix equal volumes of supernatant and Griess reagent and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition is not due to cytotoxicity.[6][7][8]
-
2. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo model evaluates the ability of this compound to reduce acute inflammation.[9][10]
-
Animals:
-
Use male Wistar rats (180-220 g).
-
-
Assay Protocol:
-
Group the animals and administer this compound (e.g., 30 mg/kg, intraperitoneally) or a vehicle control 30 minutes before inducing inflammation. A positive control group receiving a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg) should be included.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce edema by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Anticancer Activity
1. Cell Viability Assessment using MTT Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[4][11]
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in their respective recommended media and conditions.
-
-
Assay Protocol:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the ED50 value of this compound.
-
Neuroprotective Activity
1. Protection against Glutamate-Induced Neurotoxicity in Primary Rat Cortical Cells
This assay evaluates the ability of this compound to protect neurons from excitotoxicity induced by glutamate.[12][13][14]
-
Cell Culture:
-
Prepare primary cortical neuron cultures from embryonic day 18 (E18) rat fetuses.
-
-
Assay Protocol:
-
Plate the cortical neurons and allow them to mature in vitro for a specified period (e.g., 7-10 days).
-
Pre-treat the neurons with different concentrations of this compound for a designated time.
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Wash the cells to remove glutamate and replace with fresh culture medium containing the respective concentrations of this compound.
-
Incubate for 24 hours.
-
Assess neuronal viability using methods such as the MTT assay or by counting viable neurons after staining with a live/dead cell staining kit.
-
2. Protection against Amyloid-β (Aβ)-Induced Cytotoxicity in SH-SY5Y Cells
This assay assesses the neuroprotective effect of this compound against Aβ-induced toxicity, a hallmark of Alzheimer's disease.[5][15][16]
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS.
-
-
Assay Protocol:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Expose the cells to aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42 at a concentration of 10-25 µM) for 24 hours.
-
Assess cell viability using the MTT assay as described previously.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow Diagrams
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
This compound is a multifaceted bioactive lignan with significant therapeutic potential. The data and protocols presented in this document provide a solid foundation for further research into its mechanisms of action and for its development as a novel therapeutic agent for a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. Further investigation, including preclinical toxicology and pharmacokinetic studies, is warranted to advance this compound towards clinical applications.
References
- 1. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of neutrophil superoxide generation by shikonin is associated with suppression of cellular Ca2+ fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutamate neurotoxicity in cortical cell culture is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Hinokinin: A Promising Natural Compound for Cancer Cell Line Studies
Application Notes and Protocols for Researchers
Hinokinin, a lignan found in various plant species, has emerged as a compound of interest in cancer research. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines through mechanisms including cell cycle arrest and induction of apoptosis. These application notes provide a comprehensive overview of the current research on this compound's effects on cancer cells, detailed protocols for key experiments, and visualizations of the signaling pathways involved.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in a range of cancer cell lines. The following tables summarize the half-maximal effective concentrations (ED50) and inhibitory concentrations (IC50) reported in the literature.
Table 1: ED50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | ED50 (µg/mL) |
| P-388 | Murine Lymphocytic Leukemia | 1.54 |
| HT-29 | Human Colon Adenocarcinoma | 4.61 |
| A-549 | Human Lung Adenocarcinoma | 8.01 |
| MCF-7 | Human Breast Adenocarcinoma | 2.72 |
| B16F10 | Murine Metastatic Melanoma | 2.58 |
| HeLa | Human Cervical Cancer | 1.67 |
| MK-1 | Murine Gastric Adenocarcinoma | 11.4 |
Table 2: IC50 Values of this compound and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | SiHa | Human Cervical Cancer | 225.5 |
| PLGA-encapsulated this compound | SiHa | Human Cervical Cancer | 14.68[1] |
| (-)-Kusunokinin | KKU-M213 | Cholangiocarcinoma | 4.47 |
| (±)-TTPG-A | KKU-M213 | Cholangiocarcinoma | 0.07 |
| (±)-TTPG-B | KKU-M213 | Cholangiocarcinoma | 0.01 |
Table 3: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Treatment | Fold Increase in Apoptotic Cells |
| HuH-7 | Human Hepatoma | This compound | 2.4 - 2.5 |
Key Cellular Mechanisms of this compound
This compound exerts its anticancer effects through several key cellular mechanisms:
-
G2/M Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in breast cancer cells (MCF-7 and SKBR-3) and colorectal cancer cells.[2][3] This arrest prevents cancer cells from proceeding through mitosis and proliferation.
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines, including human hepatoma (HuH-7) and colorectal cancer (SW480) cells.[4]
-
Modulation of Signaling Pathways: The anti-cancer activity of this compound is linked to its ability to modulate key signaling pathways involved in cell survival and proliferation, most notably the NF-κB and mTOR pathways.[4]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of this compound for the specified time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution and incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in the mTOR and NF-κB signaling pathways.
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR, anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and inflammation.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation. This compound has been shown to inhibit the mTOR pathway in colorectal cancer cells, leading to decreased cell growth and increased apoptosis.[4]
Caption: this compound inhibits the mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival. Aberrant NF-κB activation is common in many cancers. This compound has been reported to mediate its anti-inflammatory properties through the NF-κB signaling mechanism.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Experimental Workflow for this compound Evaluation
A typical workflow for evaluating the anti-cancer effects of this compound in a cancer cell line study is outlined below.
Caption: Workflow for studying this compound's anti-cancer effects.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. (-)-Hinokinin Induces G2/M Arrest and Contributes to the Antiproliferative Effects of Doxorubicin in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Hinokinin in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokinin, a naturally occurring lignan found in various plant species, has garnered significant interest in pharmacological research due to its diverse biological activities. Among these, its potent anti-inflammatory properties are of particular note. This document provides detailed application notes and protocols for researchers investigating the anti-inflammatory effects of this compound, with a focus on its mechanisms of action involving the NF-κB and MAPK signaling pathways.
Quantitative Data Summary
The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key efficacy data.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line/System | Inflammatory Stimulus | Parameter Measured | IC50 / % Inhibition | Reference Compound |
| Nitric Oxide Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitrite Levels | 21.56 ± 1.19 µM | Aminoguanidine (IC50: 6.51 ± 1.15 µM) |
| Superoxide Generation | Human Neutrophils | fMLP | Superoxide Anion | 0.06 ± 0.12 µg/mL | Diphenyleneiodonium (IC50: 0.54 ± 0.21) |
| Elastase Release | Human Neutrophils | fMLP | Elastase Activity | 24.7 ± 6.2% at 10 µg/mL | Phenylmethylsulfonyl fluoride (35.24 ± 5.62% inhibition) |
| IL-6 Production | THP-1 Cells | Lipopolysaccharide (LPS) | IL-6 Levels | IC50 = 20.5 ± 0.5 µM | - |
| TNF-α Production | THP-1 Cells | Lipopolysaccharide (LPS) | TNF-α Levels | IC50 = 77.5 ± 27.5 µM | - |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Agent | Dosage of this compound | Parameter Measured | % Reduction in Edema | Reference Compound |
| Rat Paw Edema | Carrageenan | 30 mg/kg | Paw Volume | 63% | Indomethacin (5 µg/mL) |
| Prostaglandin-induced Edema | Prostaglandin | Not specified | Paw Edema | 59.2% | - |
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another key signaling cascade involved in inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. This compound has been observed to modulate the phosphorylation of these key MAPK proteins.
Experimental Protocols
In Vitro Assays
This protocol details the measurement of nitric oxide production, a key inflammatory mediator, in LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production and determine the IC50 value.
This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage inhibition of NF-κB activation.
This protocol is for detecting the phosphorylation status of key MAPK proteins (p38, JNK, ERK) in response to inflammatory stimuli and treatment with this compound.
Materials:
-
RAW 264.7 cells or other appropriate cell line
-
LPS or other inflammatory stimulus
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, and total ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed and culture cells to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Assay
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, Type IV)
-
This compound
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., saline, 0.5% CMC)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, vehicle, or a positive control (e.g., indomethacin) intraperitoneally or orally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the paw edema volume (increase in paw volume) and the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion
This compound demonstrates significant anti-inflammatory potential by targeting key inflammatory pathways. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate and characterize the anti-inflammatory properties of this compound and similar compounds. These methodologies can be adapted for screening and mechanistic studies in the development of novel anti-inflammatory therapeutics.
References
Application Notes: Hinokinin for Neurological Disorder Research
Introduction
Hinokinin is a naturally occurring lignan found in various plant species. It is emerging as a compound of interest in biomedical research due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Research suggests its potential as a therapeutic agent for neurological disorders, where neuroinflammation and oxidative stress are key pathological contributors. These notes provide an overview of this compound's mechanisms, quantitative data on its bioactivity, and detailed protocols for its application in relevant experimental models.
Mechanism of Action in a Neurological Context
This compound's neuroprotective effects are largely attributed to its potent anti-inflammatory and antioxidant activities. In the central nervous system (CNS), chronic activation of immune cells like microglia leads to the release of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease.[3][4][5]
This compound has been shown to mitigate these processes. It can inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][2] A primary mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[7] By preventing NF-κB activation, this compound effectively suppresses the inflammatory cascade in glial cells, thereby reducing neurotoxicity.
Furthermore, this compound demonstrates potential in Alzheimer's disease models by protecting neuronal cells from amyloid-beta (Aβ) induced cytotoxicity and by inhibiting acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.[8]
Quantitative Data Summary
The following table summarizes the reported in vitro bioactivities of this compound from various studies. This data is crucial for determining effective concentrations for experimental design.
| Parameter | Assay/Model | Result (IC₅₀ / Activity) | Reference |
| Anti-inflammatory | Superoxide Generation (Human Neutrophils) | IC₅₀: 0.06 ± 0.12 µg/mL | [1] |
| Elastase Release (Human Neutrophils) | 24.7 ± 6.2% inhibition at 10 µg/mL | [1] | |
| LPS-induced Nitric Oxide (RAW264.7) | IC₅₀: 21.56 ± 1.19 µM | [1] | |
| Neuroprotection | Acetylcholinesterase (AChE) Inhibition | IC₅₀: 84.54 ± 9.86 µg/mL (176 µM) | [8] |
| Aβ-induced Cytotoxicity (SH-SY5Y cells) | Significantly improved cell viability at 100 µg/mL | [8] | |
| Analgesic | Acetic Acid-induced Writhing (Mice) | 97% inhibition of algogenic process | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the bioactivity of this compound in the context of neurological disorders.
Protocol 1: In Vitro Anti-Neuroinflammatory Activity
Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial or macrophage cells.
Principle: LPS, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on immune cells like RAW264.7 macrophages, triggering an inflammatory cascade that results in the production of NO. The concentration of NO, measured as its stable metabolite nitrite, can be quantified using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates anti-inflammatory activity.[1]
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After incubation, remove the medium. Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept below 0.1% in all wells.
-
Stimulation: After a 1-hour pre-treatment with this compound, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control. Calculate the IC₅₀ value.
Protocol 2: Neuroprotection Against Aβ-Induced Cytotoxicity
Objective: To evaluate the protective effect of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.
Principle: Aggregated Aβ peptides are neurotoxic and are a hallmark of Alzheimer's disease. This assay measures the viability of SH-SY5Y neuroblastoma cells after exposure to Aβ in the presence or absence of this compound. Cell viability is commonly assessed using the MTT assay, which measures mitochondrial reductase activity.[8]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Amyloid-beta (1-42 or 25-35) peptide
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or other suitable solubilizing agent
-
96-well cell culture plates
-
Spectrophotometer (570 nm)
Procedure:
-
Aβ Preparation: Prepare aggregated Aβ by dissolving the peptide in sterile water or appropriate buffer and incubating at 37°C for several days.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat cells with medium containing various concentrations of this compound for 1-2 hours.
-
Toxicity Induction: Add the prepared Aβ aggregates to the wells to a final concentration known to induce toxicity (e.g., 50 µM).[8] Include controls: untreated cells, cells with Aβ only, and cells with this compound only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 570 nm. Express the viability of treated cells as a percentage relative to the untreated control cells.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To measure the inhibitory effect of this compound on AChE activity.
Principle: This colorimetric assay is based on the Ellman method. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to form a yellow-colored compound (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically. An inhibitor will reduce the rate of this color change.
Materials:
-
AChE from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Galantamine or Donepezil (positive control)
-
Tris-HCl buffer (pH 8.0)
-
96-well plate
-
Spectrophotometer (412 nm)
Procedure:
-
Reagent Preparation:
-
Prepare solutions of DTNB (10 mM), ATCI (10 mM), and AChE (0.5 U/mL) in Tris-HCl buffer.
-
Prepare serial dilutions of this compound and the positive control.
-
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of ATCI solution.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of the this compound sample at different concentrations.
-
Mix and pre-incubate at 25°C for 10 minutes.
-
-
Initiate Reaction: Start the reaction by adding 25 µL of the AChE enzyme solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a kinetic plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hemokinin-1 Gene Expression Is Upregulated in Microglia Activated by Lipopolysaccharide through NF-κB and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. mdpi.com [mdpi.com]
- 6. Hinokiflavone induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? [ijbs.com]
- 8. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Hinokinin Synthesis
Welcome to the technical support center for the synthesis of hinokinin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their this compound synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the chemical synthesis of this compound is low. What are the most critical steps to optimize?
A1: Low overall yield in this compound synthesis is a common issue, often stemming from suboptimal conditions in key transformations. Two critical areas to focus on are the stereoselective formation of the γ-butyrolactone ring and the efficiency of the initial coupling reactions. For instance, in syntheses starting from piperonal, the asymmetric Michael addition and the subsequent cyclization are crucial for establishing the correct stereochemistry and maximizing yield.[1] A multi-step cascade reaction involving a highly stereoselective Michael addition has been shown to be effective.[2][3][4]
Q2: I am observing the formation of significant byproducts during the cyclization step to form the γ-butyrolactone ring. How can I minimize these?
A2: Byproduct formation during cyclization is often due to competing side reactions or incorrect stereochemistry in the precursor. To minimize byproducts, ensure the precursor for cyclization, such as a δ-nitro alcohol, is of high purity and has the correct diastereoselectivity.[1] One reported byproduct is the C-aryl glycoside isocubebinic ether, which can arise from intramolecular cyclization.[1] Optimizing the reaction conditions for the cyclization, such as temperature and the choice of activating agent (e.g., Boc2O), can significantly improve the selectivity towards the desired this compound product.[1][5]
Q3: What are the advantages of a biosynthetic approach to this compound synthesis, and what are the key enzymes involved?
A3: Biosynthetic approaches offer a more sustainable and potentially higher-yielding alternative to complex chemical syntheses.[6] The key enzymes in the biosynthesis of this compound precursors are pinoresinol-lariciresinol reductases (PLRs).[7][8][9] These enzymes catalyze the conversion of pinoresinol to lariciresinol and then to secoisolariciresinol, which are precursors to this compound.[7][10] By optimizing the expression and activity of these enzymes in microbial systems like E. coli, high titers of these precursors can be achieved.[11]
Q4: In my bioconversion experiment to produce this compound precursors, the conversion efficiency is poor. What parameters should I optimize?
A4: For efficient bioconversion, several parameters need to be carefully optimized. These include pH, temperature, agitation speed, and the concentration of the initial substrate (e.g., eugenol).[11] For the enzymatic conversion of eugenol to pinoresinol, a pH of 7.0 and a temperature of around 30°C have been shown to be optimal.[11] Higher temperatures can inhibit the activity of some enzymes in the cascade.[11] It is also crucial to ensure an adequate supply of co-factors like NADPH for the reductase enzymes.[12]
Troubleshooting Guides
Chemical Synthesis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Henry reaction | - Incomplete reaction. - Degradation of aldehyde starting material. | - Ensure the use of a suitable base and monitor the reaction progress by TLC. - Use freshly distilled or purified aldehyde. |
| Poor diastereoselectivity in Michael addition | - Inappropriate catalyst or reaction conditions. | - Employ a suitable chiral catalyst to control the stereochemistry. - Optimize the reaction temperature and solvent. Asymmetric organocatalysis has been shown to provide high diastereoselectivity.[1] |
| Formation of epimers during final product isolation | - Isomerization under purification conditions. | - Use mild purification techniques such as column chromatography with a neutral stationary phase. - Avoid exposure to acidic or basic conditions during workup and purification. |
| Low yield in the final cyclization and removal of protecting groups | - Inefficient removal of protecting groups. - Harsh conditions leading to product degradation. | - Select protecting groups that can be removed under mild conditions. For example, a Boc oxime carbonyl can be removed with HCl in dioxane.[1] - Perform the deprotection and cyclization in a stepwise manner if a one-pot reaction is inefficient. |
Biosynthesis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low production of pinoresinol from eugenol | - Suboptimal pH or temperature for the enzyme cascade. - Inhibition of enzymes by byproducts like H2O2. | - Optimize the bioconversion conditions. A pH of 7.0 and a temperature of 30°C have been reported as optimal.[11] - Co-express an enzyme like vanillyl alcohol oxidase that can efficiently remove H2O2.[11] |
| Inefficient conversion of pinoresinol to lariciresinol | - Low activity of the pinoresinol-lariciresinol reductase (PLR). - Insufficient NADPH co-factor. | - Use a highly active PLR enzyme or engineer the enzyme for improved activity.[7] - Ensure the host organism's metabolic pathways can supply sufficient NADPH. Overexpression of genes in the pentose phosphate pathway can increase NADPH availability.[12] |
| Toxicity of intermediates or products to the host organism | - Accumulation of toxic compounds like coniferyl alcohol. | - Optimize the metabolic flux to prevent the accumulation of toxic intermediates. - Engineer the host strain for improved tolerance to the target compounds. |
Quantitative Yield Data
The following table summarizes the reported yields for key steps in different this compound synthesis approaches.
| Synthesis Step | Starting Material(s) | Product | Reported Yield (%) | Reference |
| Henry Reaction | Piperonal-derived aldehyde | Nitro alcohol | 91 | [1] |
| Dehydration | Nitro alcohol | Nitroalkene | 91 | [1] |
| Asymmetric Michael Addition | Nitroalkene and aldehyde | δ-nitro alcohol | 81 | [1] |
| Oxime Carbonate Formation | δ-nitro alcohol | Oxime carbonate | 64 | [1] |
| Deprotection to this compound | Oxime carbonate | (-)-Hinokinin | 87 | [1] |
| Stereoselective Michael Addition | Imidate and enoate | Michael adduct | 80 | [4] |
| Anion-oxidative Hydroxylation & Cyclization | Michael adduct | Butyrolactonimidate | 83 | [4] |
| Removal of Chiral Auxiliary | Butyrolactonimidate | Butyrolactone | 80 | [4] |
| Reduction of Lactone | Butyrolactone | Furan | 60 | [4] |
| Oxidation to this compound | Furan | (-)-Hinokinin | "Acceptable" | [4] |
Experimental Protocols
Protocol 1: Total Synthesis of (-)-Hinokinin via Oxime Carbonate Formation[1]
This protocol outlines a key sequence in the total synthesis of (-)-hinokinin.
Step 1: Asymmetric Michael Addition
-
To a solution of the nitroalkene (derived from piperonal) in an appropriate solvent, add the aldehyde and a chiral organocatalyst.
-
Stir the reaction mixture at the optimized temperature until completion (monitored by TLC).
-
Purify the resulting δ-nitro alcohol by column chromatography.
Step 2: Oxime Carbonate Formation
-
Dissolve the δ-nitro alcohol in a suitable solvent (e.g., DCM).
-
Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., DMAP).
-
Stir the reaction at 0 °C until the starting material is consumed.
-
Purify the resulting oxime carbonate by column chromatography.
Step 3: Deprotection to (-)-Hinokinin
-
Treat the oxime carbonate with a solution of HCl in dioxane.
-
Stir the reaction until the deprotection is complete.
-
Purify the final product, (-)-hinokinin, by column chromatography.
Protocol 2: Biosynthesis of Pinoresinol from Eugenol[11]
This protocol describes the bioconversion of eugenol to pinoresinol using an engineered E. coli strain.
-
Prepare a seed culture of the E. coli strain expressing the necessary enzymes (e.g., peroxidase and vanillyl alcohol oxidase) in LB medium.
-
Inoculate the production medium (e.g., TB medium) with the seed culture.
-
Induce protein expression at the appropriate cell density with IPTG.
-
After induction, add eugenol to the culture to initiate the bioconversion.
-
Maintain the culture at the optimal conditions (pH 7.0, 30 °C, 220 rpm).
-
Monitor the production of pinoresinol over time using HPLC.
-
Extract and purify the pinoresinol from the culture medium.
Visualizations
Caption: Chemical synthesis workflow for (-)-Hinokinin.
Caption: Biosynthetic pathway to this compound precursors.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Lignan Lactone (-)-Hinokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Lignan Lactone (–)-Hinokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (-)-Hinokinin, (-)-Bicubebin B, and (-)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing lignan biosynthesis by over-expressing pinoresinol lariciresinol reductase in transgenic wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Boosting lignan-precursor synthesis in yeast cell factories through co-factor supply optimization [frontiersin.org]
Technical Support Center: Isolation and Purification of Hinokinin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with the isolation and purification of hinokinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be isolated?
A1: this compound is a type of lignan, a class of polyphenolic compounds found in many plants. It is recognized for its various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound has been isolated from a variety of plant species, including those from the genera Piper, Aristolochia, Chamaecyparis, and Commiphora.
Q2: What are the main challenges in isolating and purifying this compound?
A2: The primary challenges in the isolation and purification of this compound include:
-
Low Yield: this compound is often present in low concentrations in plant materials, making it difficult to obtain large quantities.
-
Complex Plant Matrix: Plant extracts contain a multitude of other compounds, such as other lignans, terpenoids, flavonoids, and alkaloids, which have similar physicochemical properties to this compound, complicating the separation process.
-
Co-elution of Similar Compounds: Other lignans with similar polarity and molecular weight often co-elute with this compound during chromatographic separation, making it challenging to achieve high purity.
-
Potential for Degradation: this compound can be sensitive to heat, light, and extreme pH conditions, which can lead to degradation during extraction and purification.
Q3: Which extraction methods are most effective for this compound?
A3: Several extraction methods can be employed, with the choice depending on the plant material, available equipment, and desired scale. Common methods include:
-
Soxhlet Extraction: A classical and efficient method, though the prolonged exposure to heat can potentially degrade thermolabile compounds.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing extraction efficiency at lower temperatures and shorter times compared to Soxhlet.
-
Energized Dispersive Guided Extraction (EDGE®): A newer, automated technique that combines pressurized liquid extraction and dispersive solid-phase extraction, offering rapid extraction with reduced solvent consumption.[1]
-
Maceration: A simple method involving soaking the plant material in a solvent, suitable for small-scale extractions but may be less efficient than other methods.
Q4: What analytical techniques are used to identify and quantify this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is a common and reliable method for the quantification of this compound.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also used for both identification and quantification. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.[1][3]
Troubleshooting Guide
This guide addresses common problems encountered during the isolation and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces solvent penetration. | Ensure the plant material is thoroughly dried at a low temperature (40-50°C) and ground into a fine, uniform powder. |
| Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently extract this compound. | This compound is a lignan of medium polarity. Solvents like ethanol, methanol, chloroform, and ethyl acetate are commonly used.[1][3] For lignan aglycones, medium polarity solvents are effective, while aqueous mixtures of ethanol or methanol are better for more polar lignan glycosides.[4] | |
| Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient for complete extraction. | Optimize the extraction time and temperature for your chosen method. For maceration, allow for at least 72 hours with occasional agitation. For Soxhlet and other methods, ensure an adequate number of extraction cycles. | |
| Poor Separation During Chromatography | Co-elution with Other Lignans: The crude extract contains other lignans with similar polarities to this compound (e.g., cubebin), leading to overlapping peaks.[3] | Utilize a multi-step purification strategy. Start with column chromatography using silica gel with a gradient elution of a non-polar and a moderately polar solvent (e.g., n-hexane and ethyl acetate).[3] For improved separation, consider using two-dimensional liquid chromatography (2D-LC) which offers higher selectivity.[5] |
| Inappropriate Stationary or Mobile Phase: The chosen chromatographic system may not be suitable for separating this compound from impurities. | For column chromatography, silica gel is a common stationary phase. The mobile phase is typically a gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate.[3] For HPLC, a C18 reversed-phase column with a mobile phase of acetonitrile and water is often used.[2] | |
| This compound Degradation | Exposure to High Temperatures: Prolonged heating during extraction (e.g., Soxhlet) or solvent evaporation can cause thermal degradation. | Use extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction. When removing solvent, use a rotary evaporator at a controlled, low temperature (below 50°C).[6] |
| Inappropriate pH: Extreme pH levels can lead to the degradation of lignans. | Maintain a slightly acidic to neutral pH (5.5-7.0) during extraction and purification steps.[6] | |
| Light Exposure: this compound may be sensitive to light, leading to photodegradation. | Conduct extraction and purification steps under subdued light and store extracts and purified compounds in amber-colored vials or wrapped in aluminum foil.[6] |
Quantitative Data Summary
| Extraction Method | Plant Material | Solvent | Yield/Content of this compound | Reference |
| Maceration | Aristolochia odoratissima (stems) | Ethyl Acetate | 35 mg from 7 g of extract (from 800 g of dried plant material) | [3] |
| Soxhlet | Commiphora leptophloeos (bark) | Ethanol | 18.30% (relative area in GC-MS) | [1] |
| Ultrasound | Commiphora leptophloeos (bark) | Ethanol | 12.06% (relative area in GC-MS) | [1] |
| EDGE® | Commiphora leptophloeos (bark) | Ethanol | 50.75% (relative area in GC-MS) | [1] |
| HPLC Analysis | Piper cubeba (fruits) | Methanol | 0.005–0.109% (m/m) | [2] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol provides a general guideline for the extraction of this compound and can be adapted based on the specific plant material and available equipment.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., stems, bark, or fruits) in a well-ventilated area or a low-temperature oven (40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction (Choose one of the following methods):
-
Maceration:
-
Place the powdered plant material in a large container.
-
Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a 1:10 solid-to-solvent ratio (w/v).
-
Seal the container and let it stand for 72 hours at room temperature with occasional shaking.
-
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble.
-
Extract with a suitable solvent (e.g., ethanol or chloroform) for 6-8 hours.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Suspend the powdered plant material in a suitable solvent in a flask.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol is based on the successful isolation of this compound from Aristolochia odoratissima.[3]
-
Preparation of the Column:
-
Use a glass column packed with silica gel (70-230 mesh) as the stationary phase.
-
Equilibrate the column with a non-polar solvent such as n-hexane.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in increasing proportions (e.g., starting from 5% ethyl acetate in n-hexane and gradually increasing the concentration).
-
Collect fractions of a fixed volume (e.g., 200 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions that show a pure spot corresponding to a this compound standard.
-
-
Final Purification:
-
The combined fractions can be further purified by recrystallization or by preparative HPLC if necessary to achieve higher purity.
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Energized Dispersive Guided Extraction â EDGE® of this compound from Commiphora leptophloeos Mart. â J. B. Gillett dried bark [abq.org.br]
- 2. Quantitative estimation of (-)-hinokinin, a trypanosomicidal marker in Piper cubeba, and some of its commercial formulations using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive Effect of this compound and Kaurenoic Acid Isolated from Aristolochia odoratissima L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Hinokinin Solubility for In Vitro Research
For researchers, scientists, and drug development professionals, achieving consistent and reliable results with hinokinin in vitro hinges on proper dissolution. This compound, a bioactive lignan, is an inherently hydrophobic molecule, which can present significant challenges in aqueous experimental systems. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous cell culture medium. What is the recommended solvent?
A1: this compound is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. Therefore, a stock solution must be prepared using an organic solvent. The most commonly used and recommended solvent for preparing a high-concentration stock solution of this compound for in vitro studies is dimethyl sulfoxide (DMSO). Ethanol can also be used, but DMSO generally offers higher solubility for lignans.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower. To prevent this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to cells. A final concentration of 0.1% DMSO is often well-tolerated by most cell lines.
-
Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your medium, perform serial dilutions of the stock solution in your cell culture medium. This gradual decrease in the solvent concentration can help keep the compound in solution.
-
Thorough Mixing: When adding the this compound stock solution to the medium, ensure rapid and thorough mixing by vortexing or gently pipetting to promote dispersion and prevent localized high concentrations that can lead to precipitation.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
Q3: My prepared this compound stock solution appears cloudy. What should I do?
A3: A cloudy stock solution indicates that the this compound has not fully dissolved or has precipitated out of solution, possibly due to solvent degradation (e.g., absorption of water by DMSO) or storage at an inappropriate temperature.
-
Gentle Warming: Try gently warming the stock solution in a 37°C water bath for a few minutes, with occasional vortexing. This can often help redissolve the compound.
-
Sonication: A brief sonication in a water bath can also aid in dissolving the compound.
-
Prepare Fresh: If warming and sonication do not clarify the solution, it is best to discard it and prepare a fresh stock solution to ensure accurate dosing in your experiments.
Q4: What is the maximum concentration of this compound I can use in my in vitro experiment?
A4: The maximum concentration is limited by its solubility in the final assay medium and any potential cytotoxic effects of the compound or the solvent. It is crucial to perform a preliminary solubility test to determine the highest concentration of this compound that remains in solution in your specific cell culture medium (containing the final percentage of DMSO). Additionally, a dose-response experiment should be conducted to determine the optimal working concentration that elicits the desired biological effect without causing significant cell death.
Data Presentation: Solubility of Structurally Similar Lignans
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Source |
| Arctigenin | DMSO | ~12 - 255 | ~32 - 685 | [1][2][3][4] |
| Ethanol | ~0.5 | ~1.3 | [1] | |
| Dimethyl formamide (DMF) | ~20 | ~53.7 | [1] | |
| Matairesinol | DMSO | ~30 | ~83.7 | [5][6] |
| Ethanol | ~2 | ~5.6 | [5][6] | |
| Dimethyl formamide (DMF) | ~30 | ~83.7 | [5] |
Note: The molecular weight of this compound is 354.35 g/mol , arctigenin is 372.41 g/mol , and matairesinol is 358.4 g/mol . The provided molar solubility is an approximation based on the reported mg/mL values.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 354.35 g/mol
-
To make 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 354.35 g/mol = 0.00354 g = 3.54 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 3.54 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
-
Ensure complete dissolution:
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If necessary, gently warm the tube in a 37°C water bath for a few minutes or sonicate briefly to aid dissolution.
-
-
Storage:
-
Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the steps for diluting the DMSO stock solution into the cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a sterile dilution plate
Procedure:
-
Determine the final desired concentration of this compound in your experiment (e.g., 10 µM).
-
Calculate the dilution factor:
-
Dilution Factor = [Stock Concentration] / [Final Concentration]
-
For a 10 µM final concentration from a 10 mM stock: 10,000 µM / 10 µM = 1000x dilution.
-
-
Prepare the working solution:
-
To maintain a final DMSO concentration of 0.1%, a 1:1000 dilution is required.
-
For 1 mL of final working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Immediately after adding the stock solution, mix thoroughly by gentle vortexing or by pipetting up and down several times.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (e.g., 1 µL) to the same final volume of cell culture medium (e.g., 1 mL) without the this compound. This is crucial to account for any effects of the solvent on the cells.
-
-
Apply to cells:
-
Add the prepared working solutions (this compound and vehicle control) to your cell cultures.
-
Mandatory Visualizations
Experimental Workflow for this compound Dissolution and Application in Cell Culture
Simplified Signaling Pathway: this compound Inhibition of the Canonical NF-κB Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified representation of the canonical NF-κB pathway and the point of inhibition by this compound.
References
Technical Support Center: Refining Analytical Methods for Hinokinin Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the detection and quantification of hinokinin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to assist in refining your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The primary methods for the analysis of this compound and other lignans are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet-Visible (UV) detection, and more advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS is particularly favored for its high sensitivity and selectivity, especially for complex matrices like biological fluids or plant extracts.[4][5]
Q2: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for this compound?
A2: The LOD and LOQ are highly method-dependent. For instance, a validated LC-MS/MS method for a similar compound, hinokiflavone, in rat plasma reported an LOQ of 0.9 ng/mL.[4] For the lignan pinoresinol, an HPLC-UV method achieved an LOD of 4.3 µg/mL and an LOQ of 14.5 µg/mL.[5] These values can vary significantly based on the instrument, matrix, and sample preparation technique used.
Q3: How can I improve the extraction efficiency of this compound from plant material?
A3: Extraction is a critical step.[6] Pressurized liquid extraction techniques, such as Energized Dispersive Guided Extraction (EDGE), have shown significantly higher efficiency for this compound compared to traditional methods like Soxhlet or ultrasound, while using less solvent and time.[1] The choice of solvent is also crucial; sequential extraction with a non-polar solvent followed by ethanol or acetone is often recommended for lignans.[3] For complex samples, a purification step using solid-phase extraction (SPE) or silica gel column chromatography can improve the quality of the final extract.[5][7]
Q4: What are the key mass spectrometry parameters to optimize for this compound analysis?
A4: For MS/MS analysis, optimizing parameters such as collision energy, ion injection time, and automatic gain control (AGC) is essential for achieving high sensitivity and reproducibility.[8][9][10] For a related biflavonoid, hinokiflavone, detection was achieved in negative electrospray ionization mode, monitoring the transition of m/z 537 → 284.[4] It is crucial to perform compound-specific tuning to determine the optimal precursor and product ions and their corresponding collision energies for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. 3. Column Contamination/Degradation: Buildup of matrix components at the column inlet. 4. Secondary Interactions: Silanol interactions between this compound and the stationary phase. | 1. Dilute the sample or reduce the injection volume.[11] 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[11][12] 3. Use a guard column and replace it regularly.[7] Flush the column with a strong solvent.[11] 4. Add a competing agent like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) or use a base-deactivated column. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal MS/MS Parameters: Incorrect collision energy, precursor/product ion selection. 2. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of this compound. 3. Poor Extraction Recovery: Inefficient extraction from the initial sample. 4. Detector Issues (HPLC-UV): Incorrect wavelength selection. | 1. Perform a full optimization of all mass spectrometric parameters using a pure standard of this compound.[8][10] 2. Improve sample cleanup using SPE. Dilute the sample to reduce the concentration of interfering substances. Modify chromatographic conditions to separate this compound from interfering peaks. 3. Optimize the extraction method (solvent, time, temperature).[6] Consider alternative techniques like EDGE.[1] 4. Analyze the UV spectrum of this compound to determine its absorbance maximum (λmax). A wavelength of 210 nm has been used for other lignans.[5] |
| Retention Time Drifting/Fluctuations | 1. Temperature Fluctuations: The column temperature is not stable. 2. Mobile Phase Composition Change: Inconsistent mixing from the pump or solvent degradation. 3. Column Equilibration: The column is not sufficiently equilibrated before injection. 4. Pump Malfunction: Leaks or faulty check valves causing inconsistent flow. | 1. Use a column thermostat to maintain a constant temperature. Retention times can shift 1-2% per 1°C change.[7] 2. Prepare fresh mobile phase daily and ensure proper degassing. If using a gradient, check the pump's proportioning valves.[7] 3. Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before starting the sequence. 4. Check for pressure fluctuations. Inspect pump seals and check valves for leaks or blockages.[11] |
| High Backpressure | 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit. 2. System Contamination: Precipitation of sample components or buffer salts in the tubing or injector. 3. Mobile Phase Viscosity: Using a highly viscous mobile phase. | 1. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. Reverse flush the column (disconnect from the detector first). If pressure remains high, replace the frit or the column.[12] 2. Flush the entire system with a strong solvent (e.g., isopropanol).[13] 3. Check the viscosity of your mobile phase combination; consider adjusting the composition or increasing the column temperature to reduce viscosity. |
Quantitative Data Summary
The following tables summarize analytical parameters from various studies on lignans, providing a baseline for method development.
Table 1: LC-MS/MS Parameters for Lignan-Related Compounds
| Parameter | Hinokiflavone in Rat Plasma[4] | General Metabolomics Optimization[8] |
|---|---|---|
| Instrument | Triple Quadrupole MS | Orbitrap Mass Spectrometer |
| Ionization Mode | Negative ESI | - |
| Column | Hypersil Gold C18 | - |
| Mobile Phase | Methanol:Water (65:35, v/v) | - |
| Flow Rate | 0.3 mL/min | - |
| MS/MS Transition | m/z 537 → 284 | - |
| LOQ | 0.9 ng/mL | - |
| Linear Range | 0.9 - 1000 ng/mL | - |
Table 2: HPLC-UV Method Validation Data for Lignans
| Parameter | Pinoresinol from Spruce Resin[5] | General HPLC Validation[14] |
|---|---|---|
| Detection Wavelength | 210 nm | 251 nm |
| Limit of Detection (LOD) | 4.3 µg/mL | - |
| Limit of Quantification (LOQ) | 14.5 µg/mL | - |
| Linearity (r²) | - | 0.999 |
| Linear Range | - | 0.25 - 1.5 µg/mL |
Experimental Protocols
Protocol 1: General Extraction and Purification of this compound
This protocol is a generalized procedure based on common methods for lignan extraction.[3][6]
-
Milling: Dry the plant material (e.g., bark, seeds) at 40°C and grind it into a fine powder.
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Defatting (Optional): Perform an initial extraction with a non-polar solvent like hexane for 6-8 hours to remove lipids. Discard the hexane extract.
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Lignan Extraction: Extract the defatted material with a polar solvent such as 70-95% ethanol or methanol. This can be done using Soxhlet extraction (6-8 hours), ultrasound-assisted extraction (30-60 minutes), or a pressurized system like EDGE for higher efficiency.[1]
-
Concentration: Evaporate the solvent from the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification (Recommended):
-
Re-dissolve the crude extract in a minimal amount of solvent.
-
Apply the solution to a silica gel column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane:ethyl acetate and gradually increasing the ethyl acetate proportion).
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify and pool the fractions containing this compound.
-
Evaporate the solvent from the purified fractions to yield isolated this compound.
-
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a quantitative UPLC-MS/MS method. Parameters should be optimized for your specific instrument and application.
-
Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples.
-
Sample Preparation: Dissolve the final, purified extract in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Starting Point):
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size).[15]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Start with a high percentage of A (e.g., 95%), ramp down to a low percentage (e.g., 5%) over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), tested in both positive and negative modes to determine optimal signal.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Parameter Optimization: Infuse a solution of pure this compound directly into the mass spectrometer to determine the precursor ion ([M+H]⁺ or [M-H]⁻) and to optimize the collision energy for the most stable and abundant product ions.
-
Data Analysis: Quantify this compound in samples by comparing the peak area of the specific MRM transition to the calibration curve generated from the standards.
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting low signal intensity.
References
- 1. Energized Dispersive Guided Extraction â EDGE® of this compound from Commiphora leptophloeos Mart. â J. B. Gillett dried bark [abq.org.br]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for the determination of hinokiflavone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. mdpi.com [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ijnrd.org [ijnrd.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Total Synthesis of Lignan Lactone (–)-Hinokinin - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in hinokinin bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hinokinin in various bioassays. Inconsistencies in experimental outcomes can arise from a multitude of factors, and this resource aims to address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound, a lignan found in various plant species, exhibits a wide range of biological activities. It has been reported to possess cytotoxic, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[1][2]
Q2: Why am I observing variable cytotoxicity with this compound in my experiments?
A2: Inconsistencies in cytotoxicity assays can be attributed to several factors. One critical aspect is the stereochemistry of this compound, as different enantiomers can exhibit varying levels of activity. For instance, against the Panc-1 cancer cell line, (-)-hinokinin has been shown to be cytotoxic, while the (+)-enantiomer is inactive.[1][3] Additionally, the choice of cell line, its passage number, and overall health can significantly impact results. It is also crucial to ensure the purity and proper handling of the this compound sample.
Q3: Can this compound interfere with common assay reagents?
A3: As a natural product, this compound has the potential to interfere with certain assay components. For example, in colorimetric assays like the MTT assay, compounds can interact with the tetrazolium salt, leading to false-positive or false-negative results. It is always recommended to include appropriate controls, such as a compound-only control (this compound in media without cells), to assess any direct effects on the assay reagents.
Q4: What is the mechanism of action for this compound's anti-inflammatory effects?
A4: this compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][4] By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][4]
Q5: How does this compound affect the mTOR signaling pathway?
A5: Research suggests that this compound can modulate the mTOR (mammalian target of rapamycin) signaling pathway. It has been observed to curtail the proliferation of colorectal cancer cells and enhance apoptosis, with evidence pointing to the modulation of mTOR protein expression.[5]
Troubleshooting Guides
Inconsistent Cytotoxicity (MTT Assay) Results
| Potential Problem | Possible Cause | Recommended Solution |
| Variable IC50 values across experiments | Cell Line Integrity: Cell lines can change genetically and phenotypically over time with continuous passaging. Misidentification or cross-contamination of cell lines is also a common issue. | Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling. Use cells within a consistent and low passage number range for all experiments. |
| This compound Purity and Stereochemistry: The presence of impurities or a mix of enantiomers can lead to inconsistent results, as different stereoisomers may have different biological activities.[1][3] | Certificate of Analysis: Always request and review the certificate of analysis for your this compound sample to confirm its purity and enantiomeric excess. If possible, test different batches to ensure consistency. | |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Solvent Control: Include a vehicle control group in your experiments with the same final concentration of the solvent used for the highest this compound concentration to account for any solvent-induced cytotoxicity. | |
| Unexpectedly high or low cell viability | Assay Interference: this compound may directly reduce the MTT reagent or interfere with cellular metabolic activity, leading to inaccurate readings. | Compound-Only Control: Set up wells containing this compound in cell culture medium without cells to check for direct reduction of MTT. Consider using an alternative viability assay, such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity. |
| Incorrect Seeding Density: Too few or too many cells can affect the linear range of the assay. | Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and experimental duration. |
Variable Anti-inflammatory (Nitric Oxide Assay) Results
| Potential Problem | Possible Cause | Recommended Solution |
| Inconsistent inhibition of nitric oxide (NO) production | LPS Activity: The potency of lipopolysaccharide (LPS) can vary between batches and suppliers. | LPS Titration: Perform a dose-response experiment with each new batch of LPS to determine the optimal concentration for inducing a consistent level of NO production in your cell model (e.g., RAW 264.7 macrophages). |
| Cell Health and Density: The responsiveness of macrophages to LPS can be affected by their confluency and overall health. | Consistent Cell Culture Practices: Maintain a consistent cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Avoid letting cells become over-confluent. | |
| Interference with Griess Reagent: Components in the cell culture medium or the this compound solution itself might interfere with the Griess reaction. | Standard Curve in Media: Prepare your nitrite standard curve in the same cell culture medium used for the experiment to account for any matrix effects. Include a this compound-only control to check for direct interference with the Griess reagent. | |
| High background in control wells | Contamination: Bacterial or fungal contamination can lead to the production of nitrites. | Aseptic Technique: Ensure strict aseptic techniques are followed during all stages of the experiment. Regularly check cell cultures for any signs of contamination. |
| Phenol Red Interference: Phenol red in the cell culture medium can interfere with the colorimetric reading. | Phenol Red-Free Medium: Use a phenol red-free medium for the duration of the experiment, especially during the treatment and measurement phases. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50/ED50 (µM) | Reference |
| P-388 | Murine lymphocytic leukemia | MTT | 1.54 (ED50, µg/mL) | [3] |
| HT-29 | Human colon adenocarcinoma | MTT | 4.61 (ED50, µg/mL) | [3] |
| B16F10 | Murine metastatic melanoma | MTT | 2.58 (ED50, µg/mL) | [3] |
| HeLa | Human cervical cancer | MTT | 1.67 (ED50, µg/mL) | [3] |
| MK-1 | Murine gastric adenocarcinoma | MTT | 26.1 (ED50, µg/mL) | [3] |
| SiHa | Human cervical cancer | Not Specified | 225.5 | [6] |
| SiHa (PLGA-HNK) | Human cervical cancer | Not Specified | 14.68 | [6] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line/Model | Parameter | IC50/Inhibition | Reference |
| LPS-induced Nitric Oxide Generation | RAW 264.7 macrophages | NO Production | 21.56 µM (IC50) | [3] |
| Human Neutrophil Superoxide Generation | Human Neutrophils | Superoxide Production | 0.06 µg/mL (IC50) | [3] |
| Human Neutrophil Elastase Release | Human Neutrophils | Elastase Release | 24.7% inhibition at 10 µg/mL | [3] |
| Rat Paw Edema | Rat | Edema Reduction | 63% reduction at 30 mg/kg | [3] |
| Acetic Acid-Induced Writhing | Mouse | Analgesic Effect | 97% inhibition | [3] |
| LPS-induced IL-6 Production | Not Specified | IL-6 | 20.5 µM (IC50) | [4] |
| LPS-induced TNF-α Production | Not Specified | TNF-α | 77.5 µM (IC50) | [4] |
Table 3: Neuroprotective Activity of this compound
| Assay | Model | Parameter | Protection | Reference |
| Glutamate-induced Neurotoxicity | Primary rat cortical cells | Cell Viability | 42.6% at 1.0 µM | [1] |
| Glutamate-induced Neurotoxicity | Primary rat cortical cells | Cell Viability | 56.9% at 10.0 µM | [1] |
| Aβ (25-35) Cytotoxicity | SH-SY5Y cells | Cell Viability | Significant improvement at 100 µg/mL | [7] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of treatment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. The final solvent concentration should not exceed a non-toxic level (typically <0.5%). Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
This compound Pre-treatment: Prepare dilutions of this compound in serum-free medium. Remove the existing medium and pre-treat the cells with 100 µL of the this compound dilutions for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to each well to a final concentration that elicits a robust but sub-maximal NO response (e.g., 1 µg/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite in the same culture medium.
-
Add 50-100 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50-100 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only treated cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for assessing this compound bioactivity.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's modulatory effect on the mTOR signaling pathway.
References
- 1. This compound, an Emerging Bioactive Lignan [mdpi.com]
- 2. This compound, an emerging bioactive lignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in silico cytotoxicity of this compound-loaded PLGA microparticle systems against tumoral SiHa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
strategies to enhance the potency of hinokinin derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hinokinin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental endeavors.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of action for this compound and its derivatives?
This compound and its synthetic analogs primarily exert their biological effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition leads to reduced production of prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2] Some derivatives also exhibit potent cytotoxic effects against various cancer cell lines.
2. What are the key structural features of this compound that can be modified to enhance potency?
The dibenzylbutyrolactone scaffold of this compound offers several positions for chemical modification to explore structure-activity relationships (SAR). Key areas for modification include:
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Aromatic Rings: Substitution on the two aromatic rings can significantly impact activity. For example, the introduction of nitro groups has been shown to alter COX-2 selectivity.
-
Lactone Ring: Modification or replacement of the central butyrolactone ring can influence the molecule's conformational flexibility and interaction with target enzymes.[1]
-
Stereochemistry: The stereochemistry at the C8 and C8' positions of the lignan backbone is crucial for biological activity, with enantiomers often exhibiting different potencies.
3. What are the common challenges encountered when working with this compound derivatives in vitro?
Researchers often face challenges related to the physicochemical properties of lignan derivatives, including:
-
Poor Aqueous Solubility: Many derivatives are hydrophobic, leading to precipitation in aqueous assay media and inaccurate bioactivity assessment.
-
Compound Stability: The butyrolactone ring can be susceptible to hydrolysis under certain pH conditions, affecting the compound's integrity over the course of an experiment.
-
Assay Interference: The inherent properties of the compounds, such as color or fluorescence, may interfere with certain assay readouts.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Guide 1: Low or Inconsistent Bioactivity in Cell-Based Assays
Problem: My this compound derivative shows lower than expected or highly variable activity in a cell-based assay (e.g., MTT, SRB).
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility | 1. Optimize Solvent and Concentration: Use a minimal amount of a biocompatible co-solvent like DMSO for stock solutions. Ensure the final solvent concentration in the assay medium is low (typically <0.5%) and consistent across all wells, including controls. 2. Solubility Testing: Before conducting bioassays, perform a solubility test by serially diluting the compound in the specific cell culture medium to be used. Visually inspect for precipitation under a microscope. 3. Use of Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins or Pluronic F-68, but validate that these agents do not interfere with the assay or cell health. |
| Compound Instability | 1. pH and Temperature Control: Ensure the pH of the assay buffer is within a stable range for the butyrolactone lignan structure. Avoid prolonged incubation at high temperatures if the compound is thermally labile. 2. Fresh Preparations: Prepare fresh dilutions of the compound from a frozen stock solution for each experiment to avoid degradation. |
| Cell Line Specificity | 1. Target Expression: Verify that the chosen cell line expresses the target of interest (e.g., COX-2, specific components of the NF-κB pathway). 2. Metabolic Differences: Be aware that different cell lines can metabolize compounds at different rates, potentially leading to inactivation of the derivative. |
| Assay Interference | 1. Control for Compound Color/Fluorescence: If the derivative is colored or fluorescent, run parallel wells with the compound but without cells to measure its intrinsic absorbance or fluorescence at the assay wavelength. Subtract this background from the cell-containing wells. 2. Alternative Assays: If interference is significant, consider using an alternative assay with a different detection method (e.g., a dye-free, impedance-based cytotoxicity assay). |
Guide 2: Inconsistent Results in COX Inhibition Assays
Problem: I am observing high variability or no inhibition in my in vitro COX-1/COX-2 enzyme assays.
| Possible Cause | Troubleshooting Steps |
| Enzyme Inactivity | 1. Proper Enzyme Handling: Store COX enzymes at -80°C and avoid repeated freeze-thaw cycles. Thaw the enzyme on ice just before use. 2. Positive Control: Always include a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for both) as a positive control to validate enzyme activity and assay performance. |
| Substrate Degradation | 1. Fresh Substrate: Prepare the arachidonic acid substrate solution fresh for each experiment, as it is prone to oxidation. |
| Inhibitor Precipitation | 1. Solubility in Assay Buffer: Ensure the this compound derivative is soluble in the final assay buffer concentration. Perform solubility checks as described in Guide 1. |
| Incorrect Incubation Times | 1. Pre-incubation: Most protocols require a pre-incubation of the enzyme with the inhibitor before adding the substrate to allow for binding. Optimize this pre-incubation time for your specific derivative. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory profiles of this compound and two of its synthetic derivatives against ovine COX-1 and COX-2. This data can serve as a reference for structure-activity relationship (SAR) studies.
| Compound | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydrofuran-2(3H)-one | 100.3 ± 9.8 | 33.5 ± 3.1 | 2.99 |
| Dinitrothis compound | 6,6'-Dinitro-hinokinin | 161.2 ± 15.5 | 10.8 ± 1.1 | 14.92 |
| Diidrocubebin | 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran | 43.7 ± 4.2 | 21.3 ± 2.0 | 2.05 |
Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay (Enzyme Immunoassay - EIA)
This protocol describes the determination of IC₅₀ values for this compound derivatives against COX-1 and COX-2 using a colorimetric enzyme immunoassay.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme co-factor
-
Arachidonic acid (substrate)
-
This compound derivative stock solution (in DMSO)
-
Positive controls (e.g., celecoxib, indomethacin)
-
Prostaglandin screening EIA kit
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the this compound derivatives and positive controls to the desired concentrations in the Reaction Buffer. The final DMSO concentration should be consistent across all wells.
-
Enzyme Reaction: a. In a 96-well plate, add 150 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well. b. Add 10 µL of the diluted this compound derivative or control to the appropriate wells. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 10 µL of arachidonic acid solution to each well. e. Incubate at 37°C for 2 minutes. f. Stop the reaction by adding 50 µL of 1 M HCl.
-
Prostaglandin Quantification (EIA): a. Quantify the amount of prostaglandin (e.g., PGF₂α) produced in each well using a competitive EIA kit according to the manufacturer's protocol. b. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Calculate the percentage of COX inhibition for each concentration of the derivative compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the derivative concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of this compound derivatives on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the this compound derivative in complete cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the derivative. Include a vehicle control (medium with DMSO) and a no-cell control (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the derivative concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow Diagram
Caption: General workflow for the development and evaluation of this compound derivatives.
References
Technical Support Center: Managing Hinokinin Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxic effects of hinokinin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities? A1: this compound is a type of lignan, a natural compound isolated from various plant species.[1][2] It has been investigated for several biological activities, including cytotoxic, anti-inflammatory, antimicrobial, anti-trypanosomal, antiviral, and antifungal properties.[1][2][3] In cancer research, this compound has been shown to induce apoptosis (programmed cell death) and exhibit antitumor effects in various cancer cell lines in vitro.[1]
Q2: Is this compound expected to be cytotoxic to all cell lines? A2: No, the cytotoxicity of this compound is cell-line dependent.[3] For instance, it has shown cytotoxic activity against cell lines like murine lymphocytic leukemia (P-388), human colon adenocarcinoma (HT-29), and human cervical cancer (HeLa).[3] However, it was found to be inactive against the human pancreatic cancer cell line Panc-1 and the nasopharyngeal carcinoma cell line HONE-1.[3] The sensitivity of a cell line may be linked to the expression of specific targets or pathways that this compound interacts with.[4]
Q3: What is the primary mechanism of this compound-induced cytotoxicity? A3: this compound can induce apoptosis in cancer cells.[3][5] Studies suggest its mechanism of action may involve the modulation of signaling pathways that regulate cell growth, proliferation, and apoptosis, such as the PI3K/AKT/mTOR pathway.[6][7] One study in colorectal cancer cells showed that this compound inhibited cell growth and promoted apoptosis by modulating the expression of mTOR.[6][7] Another in silico analysis suggested that inhibition of E6 and MDM2 could be a possible mechanism of action in SiHa cells.[8]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound? A4: It is important to determine if this compound is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic).[9] This can be achieved by monitoring the total number of viable cells over time. A decrease in the total viable cell count compared to the starting number suggests a cytotoxic effect, whereas a plateau in cell number indicates a cytostatic effect.[9] Assays like Annexin V/Propidium Iodide staining can further elucidate the mode of cell death (apoptosis vs. necrosis).[9]
Troubleshooting Guide
Problem 1: Higher-than-expected cytotoxicity is observed across multiple cell lines.
-
Question: My initial experiments show this compound is highly toxic even at low concentrations, affecting both cancer and non-cancerous cell lines. What should I check?
-
Answer: When faced with unexpected universal cytotoxicity, a systematic check of your experimental setup is crucial.[10]
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells at certain concentrations.[4][10] Always run a vehicle-only control group, treating cells with the highest concentration of the solvent used in your experiment to ensure it is non-toxic (typically <0.5% for DMSO).[4]
-
Compound Purity and Stability: Verify the purity of your this compound stock. Impurities from synthesis or degradation could be responsible for the observed toxicity.[10] Also, assess the stability of this compound in your specific culture medium over the course of the experiment.[4]
-
Solubility Issues: Poor solubility can cause this compound to precipitate out of solution. These precipitates can cause physical stress to cells, leading to cell death.[10] Visually inspect the wells of your culture plates for any signs of precipitation.
-
Contamination: Check your cell cultures for any microbial contamination, such as mycoplasma, bacteria, or fungi, which can compromise cell health and increase sensitivity to the compound.[4]
-
Problem 2: The cytotoxicity of this compound is much lower than reported in the literature or is not observed at all.
-
Question: I am not observing a dose-dependent cytotoxic effect for this compound in a cell line that has been reported as sensitive. What could be the reason?
-
Answer: Several factors could lead to lower-than-expected cytotoxicity.
-
Sub-optimal Culture Conditions: Ensure you are using the optimal media, serum, and incubator settings (temperature, CO2, humidity) for your specific cell type, as this can impact their resilience to stressors.[9][11]
-
Cell Seeding Density: An insufficient number of cells seeded at the start of the experiment can lead to a low overall signal in many cytotoxicity assays.[11] Conversely, over-confluent cells in control wells can lead to nutrient depletion and cell death, masking the compound's effect.[11]
-
Binding to Serum Proteins: this compound may bind to proteins in the fetal bovine serum (FBS) in your culture medium. This binding reduces the free concentration of the compound available to interact with the cells.[9][10] Consider reducing the serum concentration during the treatment period, but be aware that this can also affect normal cell health.[10]
-
Enantiomer Specificity: The stereochemistry of this compound is crucial for its activity. For example, against the Panc-1 cancer cell line, (-)-enantiomers of certain lignans were found to be cytotoxic, whereas (+)-hinokinin was inactive.[3] Ensure you are using the correct stereoisomer as cited in the literature.
-
Problem 3: High variability is observed between replicate wells in my cytotoxicity assay.
-
Question: My cytotoxicity assay results show significant standard deviations between replicate wells. How can I improve the consistency?
-
Answer: High variability can obscure the true effect of the compound.
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before and during the plating process to ensure each well receives a similar number of cells.[11][12]
-
"Edge Effect": The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.[11] It is good practice to avoid using the outermost wells or to fill them with sterile media or PBS to minimize this effect.[11]
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings in plate-based assays.[12] Carefully inspect the plate and remove any bubbles before reading.[12]
-
Compound Precipitation: As mentioned, if this compound is not fully dissolved, it can lead to inconsistent concentrations across different wells.[10]
-
Problem 4: My assay results suggest cell viability is over 100% after this compound treatment.
-
Question: In my MTT assay, some wells treated with low concentrations of this compound show a higher absorbance than the vehicle control. Is this possible?
-
Answer: This is a known artifact in viability assays and does not necessarily mean an increase in cell number.[11]
-
Assay Interference: this compound itself might be directly reacting with the assay reagent (e.g., reducing the MTT tetrazolium salt to formazan).[10][11] To check for this, run a cell-free control where you add this compound and the MTT reagent to media alone. If you see a color change, the compound is interfering with the assay.[10]
-
Increased Metabolic Activity: At certain concentrations, the compound might induce a temporary increase in the metabolic activity of the cells without an actual increase in cell number.[11]
-
Hormetic Effects: Some compounds can have a stimulatory or protective effect at low concentrations and an inhibitory effect at high concentrations (a hormetic response).[11]
-
Quantitative Data Summary: Cytotoxicity of this compound
The cytotoxic potential of this compound, often expressed as an ED₅₀ (effective dose for 50% inhibition) or IC₅₀ (half-maximal inhibitory concentration), varies significantly among different cell lines.
| Cell Line | Cell Type | ED₅₀ / IC₅₀ (µg/mL) | ED₅₀ / IC₅₀ (µM) | Notes |
| P-388 | Murine Lymphocytic Leukemia | 1.54 | ~4.36 | [3] |
| HT-29 | Human Colon Adenocarcinoma | 4.61 | ~13.0 | [3] |
| A-549 | Human Lung Adenocarcinoma | 8.01 | ~22.6 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | 11.4 | ~32.2 | [3] |
| B16F10 | Murine Metastatic Melanoma | 2.72 | ~7.68 | [3] |
| HeLa | Human Cervical Cancer | 2.58 | ~7.28 | [3] |
| MK-1 | Murine Gastric Adenocarcinoma | 1.67 | ~4.71 | [3] |
| SiHa | Human Cervical Cancer | 79.9 | 225.5 | Free this compound[8] |
| SiHa | Human Cervical Cancer | 5.2 | 14.68 | PLGA-encapsulated this compound[8] |
| HuH-7 | Human Hepatoma | - | - | Significantly reduced viability[3][5] |
| Panc-1 | Human Pancreatic Cancer | - | - | Inactive[3] |
| HONE-1 | Nasopharyngeal Carcinoma | - | - | Ineffective[3] |
Note: Conversion from µg/mL to µM is approximated using a molar mass of 354.36 g/mol for this compound.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[11]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[9]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Culture and Treatment: Culture and treat cells with this compound for the desired duration as you would for a standard cytotoxicity assay.[11]
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis. For adherent cells, use a gentle dissociation reagent like TrypLE.[11]
-
Cell Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).[11]
-
Staining:
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualized Workflows and Signaling Pathways
Troubleshooting and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an emerging bioactive lignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in silico cytotoxicity of this compound-loaded PLGA microparticle systems against tumoral SiHa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
In Vivo Anti-Tumor Effects of Lignans: A Comparative Analysis of Hinokinin, Arctigenin, and Honokiol
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-tumor effects of the lignan hinokinin and its structurally related counterparts, arctigenin and honokiol. While in vitro studies have highlighted the anti-cancer potential of this compound, a comprehensive understanding of its in vivo efficacy is still emerging. This guide synthesizes available in vivo data for arctigenin and honokiol to offer valuable insights and benchmarks for future pre-clinical research on this compound.
Executive Summary
This compound has demonstrated notable in vitro cytotoxic activity against a range of cancer cell lines, including murine lymphocytic leukemia (P-388), human colon adenocarcinoma (HT-29), human lung adenocarcinoma (A-549), and human breast adenocarcinoma (MCF-7).[1] Its mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as mTOR.[2] However, to date, there is a lack of published in vivo studies specifically evaluating the anti-tumor effects of this compound in animal models.
In contrast, the related lignans arctigenin and honokiol have been the subject of multiple in vivo investigations, providing valuable data on their anti-tumorigenic properties. This guide will focus on the in vivo data available for arctigenin and honokiol as a comparative reference for the potential in vivo validation of this compound.
Comparative In Vivo Anti-Tumor Efficacy
The following tables summarize the quantitative data from key in vivo studies on arctigenin and honokiol, showcasing their effects on tumor growth in xenograft mouse models.
Table 1: In Vivo Anti-Tumor Efficacy of Arctigenin
| Cancer Type | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Prostate Cancer (LAPC-4 cells) | SCID Mice | 50 mg/kg/day, oral gavage, 6 weeks | 50% | [3] |
| Prostate Cancer (LAPC-4 cells) | SCID Mice | 100 mg/kg/day, oral gavage, 6 weeks | 70% | [3] |
| Triple-Negative Breast Cancer (MDA-MB-231 cells) | Nude Mice | 15 mg/kg, i.p., 4 times/week, 4 weeks | Significant inhibition (P < 0.01) | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of Honokiol
| Cancer Type | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Breast Cancer (MDA-MD-231 cells) | Nude Mice | Not specified | Effective against breast cancer | [5] |
| Glioblastoma (U87 cells) | Nude Mice | Combination with Bevacizumab | Synergistically inhibited tumor growth | [6] |
| Breast Cancer (Solid Ehrlich carcinoma) | Mice | 40 mg/kg (nanoparticles) | 72% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.
Arctigenin in Prostate Cancer Xenograft Model[3][8]
-
Animal Model: Male Severe Combined Immunodeficiency (SCID) mice.
-
Cell Line: 5 x 10^5 LAPC-4 human prostate cancer cells were implanted subcutaneously.
-
Treatment Groups:
-
Vehicle control (daily oral gavage).
-
Arctigenin at 50 mg/kg body weight (low dose) daily by oral gavage.
-
Arctigenin at 100 mg/kg body weight (high dose) daily by oral gavage.
-
-
Study Duration: Intervention began one week after tumor cell implantation and continued for 6 weeks.
-
Outcome Measures: Tumor volume was measured regularly. At the end of the study, tumors were excised, weighed, and analyzed for biomarkers such as Ki67, androgen receptor, VEGF, EGF, and FGF-β.
Honokiol in Triple-Negative Breast Cancer Xenograft Model[4]
-
Animal Model: Nude mice.
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells were subcutaneously inoculated into the right flank.
-
Treatment Groups:
-
Vehicle control.
-
Arctigenin (Atn) at 15 mg/kg administered intraperitoneally (i.p.) four times a week.
-
-
Study Duration: 4 weeks.
-
Outcome Measures: Tumor growth was monitored. Animals were humanely euthanized when tumors reached a specific size or their quality of life was compromised.
Signaling Pathways and Experimental Workflow
The anti-tumor effects of these lignans are attributed to their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: A generalized workflow for in vivo validation of anti-tumor compounds.
This compound and its analogs are known to interfere with critical signaling cascades that drive tumorigenesis. The diagram below illustrates the key pathways implicated in their anti-cancer activity.
Caption: Interconnected signaling pathways affected by lignans like this compound.
Conclusion and Future Directions
While this compound shows significant promise in in vitro settings, the lack of in vivo anti-tumor data represents a critical gap in its pre-clinical development. The in vivo studies on arctigenin and honokiol provide a strong rationale for conducting similar xenograft studies with this compound. These studies demonstrate that lignans can effectively inhibit tumor growth in vivo at tolerable doses.
Future research should focus on:
-
In Vivo Efficacy Studies: Conducting well-designed in vivo studies using various cancer xenograft models to determine the anti-tumor efficacy of this compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery methods.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapeutic agents to potentially enhance treatment efficacy and overcome drug resistance.
By leveraging the insights gained from related lignans and pursuing a rigorous in vivo validation strategy, the full therapeutic potential of this compound as an anti-cancer agent can be elucidated.
References
- 1. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arctigenin inhibits prostate tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Liposomal honokiol enhance the anti-tumor effect of bevacizumab in glioblastoma by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Application of Delivery Systems for Honokiol and Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
Hinokinin vs. Podophyllotoxin: A Comparative Guide for Researchers
A detailed analysis of two potent lignans, hinokinin and podophyllotoxin, exploring their cytotoxic mechanisms, effects on cellular signaling, and potential as therapeutic agents.
This guide provides a comprehensive comparison of this compound and podophyllotoxin, two naturally occurring lignans with significant biological activities. While both compounds have demonstrated potential in anticancer research, they exhibit distinct mechanisms of action and impact different cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of these molecules.
Comparative Biological Activities and Cytotoxicity
This compound and podophyllotoxin, despite their structural similarities as lignans, display markedly different profiles in terms of their biological activities and cytotoxic potency. Podophyllotoxin is a well-established and potent cytotoxic agent, while this compound demonstrates a broader range of activities including anti-inflammatory, antimicrobial, and moderate cytotoxic effects.
Podophyllotoxin exerts its potent cytotoxic effects primarily by inhibiting tubulin polymerization, a critical process for microtubule formation and cell division. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Its derivatives, such as etoposide and teniposide, have been successfully developed as anticancer drugs that inhibit DNA topoisomerase II.[1][2]
This compound has also been reported to induce G2/M cell cycle arrest and apoptosis in cancer cells. However, its cytotoxic potency is generally lower than that of podophyllotoxin. Beyond its anticancer properties, this compound is recognized for its significant anti-inflammatory activity, which is mediated through the inhibition of the NF-κB signaling pathway.[3] Additionally, studies have shown its involvement in the mTOR signaling pathway, which is crucial for cell growth and proliferation.[4]
Data Presentation: Cytotoxicity (IC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and podophyllotoxin against various cancer cell lines as reported in different studies. It is important to note that these values are not from a single head-to-head comparative study and therefore should be interpreted with consideration of the different experimental conditions.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P-388 | Murine Leukemia | 1.54 | [3] |
| HT-29 | Human Colon Adenocarcinoma | 4.61 | [3] |
| A-549 | Human Lung Carcinoma | 8.01 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | 2.72 | [3] |
| B16F10 | Murine Melanoma | 2.58 | [3] |
| HeLa | Human Cervical Carcinoma | 1.67 | [3] |
| MK-1 | Human Gastric Adenocarcinoma | 11.4 | [3] |
| Panc-1 | Human Pancreatic Cancer | Inactive | [5] |
| HONE-1 | Nasopharyngeal Carcinoma | Ineffective | [5] |
| UGC-3 | Gastric Adenocarcinoma | Ineffective | [5] |
| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [6] |
Table 2: Cytotoxicity of Podophyllotoxin and its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Podophyllotoxin | A549 | Human Lung Carcinoma | 1.9 | [1] |
| Podophyllotoxin | NCI-H1299 | Non-small Cell Lung Cancer | 0.00753 | [7] |
| Podophyllotoxin | A549 | Non-small Cell Lung Cancer | 0.01608 | [7] |
| Podophyllotoxin | HeLa | Human Cervical Carcinoma | 0.0025 | [3] |
| Podophyllotoxin | HT-29 | Human Colon Adenocarcinoma | 0.001 | [3] |
| Podophyllotoxin | MK-1 | Human Gastric Adenocarcinoma | 0.006 | [3] |
| Podophyllotoxin Derivative (11a) | A549 | Human Lung Carcinoma | 0.8 | [1] |
| Podophyllotoxin Derivative (12h) | HeLa | Human Cervical Carcinoma | 1.2 - 22.8 | [8] |
| Podophyllotoxin Derivative (8b) | A549, HCT-116, HepG2 | Various | 3.8 (average) | [9] |
Mechanisms of Action and Signaling Pathways
The distinct biological activities of this compound and podophyllotoxin stem from their different molecular targets and modulation of intracellular signaling pathways.
Podophyllotoxin: The primary mechanism of action for podophyllotoxin is the inhibition of microtubule formation. It binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule dynamics leads to a cascade of events including:
-
G2/M Phase Cell Cycle Arrest: Without a functional mitotic spindle, cells are unable to progress through mitosis.
-
Induction of Apoptosis: The prolonged arrest in mitosis triggers the intrinsic apoptotic pathway.
Derivatives of podophyllotoxin, such as etoposide, have a different mechanism, acting as topoisomerase II inhibitors, which leads to DNA strand breaks and subsequent cell death.
This compound: The mechanisms of action for this compound are more diverse. In the context of its anticancer effects, it has been shown to:
-
Induce G2/M Phase Cell Cycle Arrest and Apoptosis: Similar to podophyllotoxin, though generally less potent.[10]
-
Modulate the NF-κB Signaling Pathway: this compound exerts anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[3]
-
Influence the mTOR Signaling Pathway: this compound has been observed to affect the mTOR pathway, a central regulator of cell growth, proliferation, and survival.[4]
Mandatory Visualization: Signaling Pathway Diagrams
Caption: Podophyllotoxin's mechanism of action.
Caption: this compound's inhibition of the NF-κB pathway.
References
- 1. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxic and cytokinetic effects of the epipodophyllotoxins 4'-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) and 4'-demethylepipodophyllotoxin-9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) and their metabolites on human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 7. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxicity evaluation of novel podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Hinokinin's Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hinokinin's bioactivity across different experimental models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and development of this promising lignan.
This compound, a naturally occurring lignan, has demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide cross-validates these bioactivities by presenting experimental data from various in vitro and in vivo models, alongside comparisons with established alternative compounds.
Comparative Analysis of Bioactivity
To provide a clear overview of this compound's potency, the following tables summarize its inhibitory and effective concentrations in key bioassays, benchmarked against comparable molecules.
Anti-inflammatory Activity
| Compound | Model | Assay | Endpoint | IC50/ED50 |
| This compound | Murine Macrophages (RAW 264.7) | LPS-induced NO Production | Inhibition of Nitric Oxide | IC50: 21.56 µM |
| This compound | Human Neutrophils | Superoxide Generation | Inhibition of Superoxide | IC50: 0.06 µg/mL |
| This compound | Rat Model | Carrageenan-induced Paw Edema | Reduction of Edema | ED50: 63% reduction at 30 mg/kg |
| Curcumin | Murine Macrophages (RAW 264.7) | LPS-induced NO Production | Inhibition of Nitric Oxide | IC50: 5.44 µg/mL[1] |
| Indomethacin | Rat Model | Carrageenan-induced Paw Edema | Reduction of Edema | ED50: 5 mg/kg[2] |
Anticancer Activity
| Compound | Cell Line | Assay | Endpoint | IC50 |
| This compound | Murine Leukemia (P-388) | MTT Assay | Cell Viability | 1.54 µg/mL |
| This compound | Human Colon Adenocarcinoma (HT-29) | MTT Assay | Cell Viability | 4.61 µg/mL |
| This compound | Human Breast Adenocarcinoma (MCF-7) | MTT Assay | Cell Viability | 8.01 µg/mL |
| Podophyllotoxin | Human Cervical Cancer (HeLa) | Proliferation Assay | Cell Viability | 36.9 nM[3] |
| Podophyllotoxin | Human Lung Carcinoma (A549) | Proliferation Assay | Cell Viability | 10 µM[4] |
| Etoposide | Human Small Cell Lung Cancer (SCLC) | MTS Assay | Cell Viability | Median IC50: 2.06 µM (sensitive lines)[5] |
| Etoposide | Human Ovarian Cancer (1A9) | Cell Viability Assay | Cell Viability | ED50: 0.15 µM[6] |
Neuroprotective Activity
| Compound | Model | Assay | Endpoint | EC50/IC50 |
| This compound | Rat Cortical Cells | Glutamate-induced Neurotoxicity | Protection against cell death | 42.6% protection at 1.0 µM |
| This compound | Human Neuroblastoma (SH-SY5Y) | Aβ-induced Cytotoxicity | Increased cell viability | Significant protection at 100 µg/mL |
| Resveratrol | Rat Forebrain Mitochondria | Superoxide Scavenging | Inhibition of Superoxide | EC50: 0.39 nM and 23.1 µM[7] |
| Resveratrol | Primary Hippocampal Cultured Cells | Aβ-induced Neuronal Cell Death | Reduction of cell death | Median effective concentration: 25 µM[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is a widely used method to assess acute inflammation.
-
Animal Model: Male Wistar or Sprague Dawley rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.
-
Groups: Animals are divided into control, reference (e.g., Indomethacin 10 mg/kg), and test groups (this compound at various doses).
-
Procedure:
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[9][10][11]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The medium is then replaced with fresh medium containing various concentrations of the test compound (this compound) or a vehicle control.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.[12][13]
-
The medium containing MTT is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12][13]
-
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[13]
SH-SY5Y Neuroprotection Assay
This in vitro model is used to evaluate the protective effects of compounds against neuronal damage.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with fetal bovine serum and antibiotics. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.[14][15]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to differentiate if required.
-
A neurotoxic insult is induced, for example, by adding amyloid-beta (Aβ) peptide or glutamate to the culture medium.
-
Cells are co-treated with various concentrations of the test compound (this compound).
-
After an incubation period (e.g., 24 hours), cell viability is assessed using the MTT assay as described above.[16][17]
-
-
Data Analysis: The neuroprotective effect is quantified by the increase in cell viability in the presence of the test compound compared to the cells treated with the neurotoxin alone.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
This compound's Anti-inflammatory Signaling Pathway
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
This compound's Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway modulated by this compound.
Experimental Workflow for In Vitro Bioactivity Screening
Caption: General workflow for in vitro bioactivity screening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. EVALUATION OF ANTI-INFLAMMATORY POTENTIAL OF TEST SAMPLE IN CARRAGEENAN INDUCED RAT PAW EDEMA (ACUTE MODEL) | Research SOP [researchsop.com]
- 12. researchhub.com [researchhub.com]
- 13. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 16. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 17. mdpi.com [mdpi.com]
Synthetic vs. Natural Hinokinin: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokinin, a naturally occurring lignan, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. As a result, both the isolation of this compound from natural sources and its chemical synthesis have been actively explored. This guide provides a comparative overview of the efficacy of synthetic versus natural this compound, drawing upon available experimental data. It is important to note that direct head-to-head comparative studies are currently lacking in the scientific literature. Therefore, this guide presents a side-by-side comparison of findings from various studies to offer a comprehensive overview for research and drug development professionals.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the biological activities of natural this compound and synthetic analogues. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Anti-inflammatory Activity
| Compound | Source | Assay | Target | IC50 / % Inhibition | Reference |
| This compound | Natural | Superoxide Generation | Human Neutrophils | IC50: 0.06 ± 0.12 µg/mL | [1] |
| This compound | Natural | Elastase Release | Human Neutrophils | 24.7 ± 6.2% inhibition at 10 µg/mL | [1] |
| This compound | Natural | Nitric Oxide Generation (LPS-induced) | RAW 264.7 Macrophages | IC50: 21.56 ± 1.19 µM | [1] |
| Dinitrothis compound | Synthetic | Cyclooxygenase-2 (COX-2) Inhibition | Ovine COX-2 | IC50: 0.8 µM | [2] |
| Diidrocubebin | Synthetic | Cyclooxygenase-2 (COX-2) Inhibition | Ovine COX-2 | IC50: 10.5 µM | [2] |
| This compound | Natural | Cyclooxygenase-1 (COX-1) Inhibition | Ovine COX-1 | IC50: 2.2 µM | [2] |
| This compound | Natural | Cyclooxygenase-2 (COX-2) Inhibition | Ovine COX-2 | IC50: 10.9 µM | [2] |
Table 2: Anticancer Activity
| Compound | Source | Cell Line | Activity | IC50 / ED50 | Reference |
| This compound | Natural | P-388 (Murine Leukemia) | Cytotoxicity | ED50: 1.54 µg/mL | [1] |
| This compound | Natural | HT-29 (Human Colon Adenocarcinoma) | Cytotoxicity | ED50: 4.61 µg/mL | [1] |
| This compound | Natural | B16F10 (Murine Melanoma) | Cytotoxicity | ED50: 2.58 µg/mL | [1] |
| This compound | Natural | HeLa (Human Cervical Carcinoma) | Cytotoxicity | ED50: 1.67 µg/mL | [1] |
| This compound | Natural | MK-1 (Human Gastric Adenocarcinoma) | Cytotoxicity | ED50: 2.72 µg/mL | [1] |
| (±)-Kusunokinin | Synthetic | MCF-7 (Human Breast Adenocarcinoma) | Growth Inhibition | IC50: 4.30 ± 0.65 µM | [3] |
| (±)-Kusunokinin | Synthetic | KKU-M213 (Human Cholangiocarcinoma) | Growth Inhibition | IC50: 3.70 ± 0.79 µM | [3] |
| (±)-Bursehernin | Synthetic | MCF-7 (Human Breast Adenocarcinoma) | Growth Inhibition | IC50: 8.24 ± 0.08 µM | [4] |
| (±)-Bursehernin | Synthetic | KKU-M213 (Human Cholangiocarcinoma) | Growth Inhibition | IC50: 3.70 ± 0.79 µM | [4] |
Experimental Protocols
Anti-inflammatory Assays
Inhibition of Superoxide Anion Generation and Elastase Release in Human Neutrophils (Natural this compound)
-
Cell Preparation: Human neutrophils were isolated from venous blood of healthy adult volunteers.
-
Superoxide Anion Generation Assay: Neutrophils were incubated with this compound at various concentrations before being stimulated with fMLP (N-formyl-methionyl-leucyl-phenylalanine). The generation of superoxide anion was measured by the reduction of ferricytochrome c.
-
Elastase Release Assay: Neutrophils were treated with this compound followed by stimulation with fMLP/cytochalasin B. The release of elastase was quantified by measuring the cleavage of a specific substrate.
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages (Natural this compound)
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS.
-
Assay Protocol: Cells were pre-treated with different concentrations of this compound for 1 hour before being stimulated with lipopolysaccharide (LPS) for 24 hours. The production of nitric oxide in the culture supernatant was determined using the Griess reagent.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Synthetic this compound Derivatives)
-
Enzyme Source: Ovine COX-1 and COX-2 enzymes were used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The ability of the test compounds to inhibit the conversion of a chromogenic substrate by the enzyme was determined spectrophotometrically.
-
Procedure: The enzymes were incubated with the test compounds (dinitrothis compound, diidrocubebin) or a reference inhibitor. The reaction was initiated by the addition of arachidonic acid, and the absorbance was measured over time.
Anticancer Assays
Cytotoxicity Assay against Various Cancer Cell Lines (Natural this compound)
-
Cell Lines: A panel of human and murine cancer cell lines were used, including P-388, HT-29, B16F10, HeLa, and MK-1.
-
Methodology: The sulforhodamine B (SRB) assay was employed to assess cell viability. Cells were seeded in 96-well plates and exposed to various concentrations of this compound for a specified period. After incubation, cells were fixed, stained with SRB, and the absorbance was measured to determine cell density.
Cell Viability Assay for Synthetic (±)-Kusunokinin and (±)-Bursehernin
-
Cell Lines: Human cancer cell lines including MCF-7 (breast) and KKU-M213 (cholangiocarcinoma) were utilized.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to evaluate cell viability. Cells were treated with the synthetic compounds at different concentrations for 72 hours. The formazan product, formed by viable cells, was dissolved and the absorbance was measured to quantify cell viability.
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway.
References
Hinokinin's Dichotomous Dance with Cyclooxygenase Enzymes: A Comparative Analysis
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the inhibitory effects of the lignan hinokinin on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.
This compound, a naturally occurring lignan, has demonstrated a range of biological activities, including anti-inflammatory properties. Central to inflammation are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is a key player in inflammatory responses. This guide provides a comparative analysis of this compound's effects on these two crucial enzymes, supported by experimental data.
Quantitative Comparison of COX Inhibition
In vitro studies have quantified the inhibitory effects of this compound on both COX-1 and COX-2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and, for context, its synthetic derivative dinitrothis compound, as well as the well-established COX inhibitors celecoxib and meloxicam. A lower IC50 value indicates greater inhibitory potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 105.54 | 28.95 | 3.65 |
| Dinitrothis compound | 157.56 | 11.66 | 13.51 |
| Celecoxib | 1.2 | 0.34 | 9.33 |
| Meloxicam | 5.7 | 0.23 | 11.00 |
Data sourced from Pissurno, A. P. R., et al. (2018). Molecular Informatics.[1]
The data indicates that this compound exhibits a degree of preferential inhibition towards COX-2, with a selectivity index of 3.65.[1] This suggests that a higher concentration of this compound is required to inhibit COX-1 compared to COX-2. In contrast, its derivative, dinitrothis compound, shows a more pronounced selectivity for COX-2, surpassing that of celecoxib and meloxicam in this particular study.[1]
Experimental Protocols
The following is a detailed methodology for the in vitro cyclooxygenase inhibition assay used to obtain the quantitative data presented above.
In Vitro Cyclooxygenase (COX) Inhibition Assay:
The inhibitory activity of this compound on COX-1 (ovine) and COX-2 (human recombinant) was determined using a colorimetric COX inhibitor screening assay kit. This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials and Reagents:
-
COX-1 enzyme (ovine)
-
COX-2 enzyme (human recombinant)
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic Acid
-
Test compounds (this compound, dissolved in DMSO)
-
Microplate reader
Procedure:
-
The reaction was carried out in a 96-well plate.
-
To each well, 150 µL of the assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme were added.
-
10 µL of the test compound (this compound at various concentrations) or the vehicle (DMSO) for the control was added to the wells.
-
The plate was gently shaken and incubated at 25°C for 5 minutes.
-
To initiate the reaction, 20 µL of the colorimetric substrate solution (TMPD) was added to each well.
-
Following the substrate addition, 20 µL of arachidonic acid solution was added to start the enzymatic reaction.
-
The plate was incubated for an additional 2 minutes at 25°C.
-
The absorbance was measured at 590 nm using a microplate reader.
-
The percentage of inhibition was calculated by comparing the absorbance of the wells with the test compound to the control wells.
-
The IC50 values were determined from the concentration-response curves.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for the COX inhibition assay and the implicated NF-κB signaling pathway.
The anti-inflammatory effects of this compound are understood to be mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression, including the gene for COX-2.
References
Assessing the Therapeutic Index of Hinokinin: A Comparative Guide
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50)[1][2][3][4]. A higher TI indicates a wider margin between the therapeutic and toxic doses, suggesting a greater level of safety for a given compound[1][5]. While a precise, universally accepted therapeutic index for the naturally occurring lignan hinokinin has not been established, this guide provides an assessment of its potential therapeutic window by comparing its effective and toxic doses reported across various preclinical studies.
This compound has demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, antiviral, and antiparasitic effects[6][7][8][9]. However, its clinical utility is contingent upon a favorable therapeutic index. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy and toxicity.
Quantitative Data Summary
The following tables summarize the effective and toxic concentrations or doses of this compound in various experimental models. This data provides a basis for a preliminary assessment of its therapeutic index in different contexts.
Table 1: Efficacy of this compound in Preclinical Models
| Therapeutic Area | Model System | Effective Concentration/Dose | Efficacy Endpoint | Reference |
| Anti-inflammatory | Rat paw edema | 30 mg/kg | 63% reduction in edema | [6] |
| LPS-induced nitric oxide in RAW 264.7 macrophages | IC50: 21.56 ± 1.19 µM | Inhibition of nitric oxide generation | [6] | |
| Human neutrophil superoxide generation | IC50: 0.06 ± 0.12 µg/mL | Inhibition of superoxide generation | [6] | |
| Antitumor | Murine lymphocytic leukemia (P-388) | ED50: 1.54 µg/mL | Cytotoxicity | [6][10] |
| Human colon adenocarcinoma (HT-29) | ED50: 4.61 µg/mL | Cytotoxicity | [6][10] | |
| Murine metastatic melanoma (B16F10) | ED50: 2.58 µg/mL | Cytotoxicity | [6][10] | |
| Human cervical cancer (HeLa) | ED50: 1.67 µg/mL | Cytotoxicity | [6][10] | |
| Human breast cancer (MCF-7) | ~10 µM | 40-50% inhibition | [11] | |
| Antiparasitic | Trypanosoma cruzi (amastigotes) | IC50: 0.7 µM | Inhibition of parasite growth | [6][10] |
| Trypanosoma cruzi (in vivo mouse model) | 20 mg/kg | 51% reduction in parasitemia | [6] | |
| Analgesic | Acetic acid-induced writhing in mice | Not specified | 97% inhibition of algogenic process | [6] |
Table 2: Toxicity Profile of this compound
| Toxicity Endpoint | Model System | Toxic Concentration/Dose | Observations | Reference |
| Cytotoxicity | Mammalian cells | Not specified | Toxic to mammalian cells with a low selectivity index (<1) for antiparasitic activity | [6][10] |
| General Toxicity | Brine shrimp lethality test | Not specified | Found to be highly toxic | [10] |
| Genotoxicity | Wistar rats (in vivo) | Up to 40 mg/kg | No genotoxic effects observed | [12] |
| Cell Viability | Not specified | Up to 100 µM | Did not show any toxicity | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy and toxicity of this compound.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (ED50).
-
Methodology:
-
Cancer cell lines (e.g., P-388, HT-29, A-549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The ED50 value is calculated from the dose-response curve.
-
2. In Vivo Anti-inflammatory Assay (Rat Paw Edema)
-
Objective: To evaluate the anti-inflammatory effect of this compound in an animal model of acute inflammation.
-
Methodology:
-
Inflammation is induced in the hind paw of rats by injecting a phlogistic agent (e.g., carrageenan).
-
This compound is administered orally or intraperitoneally at different doses prior to the induction of inflammation.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
-
3. In Vivo Genotoxicity Assay (Micronucleus Test)
-
Objective: To assess the potential of this compound to cause chromosomal damage in vivo.
-
Methodology:
-
Wistar rats are treated with different doses of this compound (e.g., 10, 20, and 40 mg/kg body weight).
-
A known mutagen, such as doxorubicin, is used as a positive control.
-
Peripheral blood samples are collected at specific time points after treatment.
-
Blood smears are prepared and stained to visualize micronucleated polychromatic erythrocytes.
-
The frequency of micronucleated cells is determined by microscopic analysis.
-
A significant increase in the frequency of micronucleated cells in the treated group compared to the negative control indicates a genotoxic effect.
-
Visualizations
Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Experimental Workflow
Caption: General experimental workflow for determining the therapeutic index of a compound.
Discussion and Comparison
A direct calculation of this compound's therapeutic index is challenging due to the heterogeneity of the available data, which spans different models, cell lines, and endpoints. However, a qualitative assessment is possible.
For its antitumor activity , this compound shows efficacy in the low microgram per milliliter range against several cancer cell lines[6][10]. For instance, the ED50 against murine lymphocytic leukemia (P-388) is 1.54 µg/mL. In contrast, one study reported no toxicity up to 100 µM (approximately 35.4 µg/mL)[11]. This suggests a potentially favorable therapeutic window in this specific context. However, another study indicated toxicity to mammalian cells and a low selectivity index in an antiparasitic context, highlighting the need for further investigation into its off-target effects[6][10].
In anti-inflammatory models, an effective in vivo dose was 30 mg/kg in rats[6]. A genotoxicity study in rats showed no adverse effects at doses up to 40 mg/kg[12]. This proximity of an effective dose to a no-observed-genotoxic-effect level is promising, but more comprehensive toxicity studies are required to determine the actual TD50.
As a comparison , many conventional chemotherapeutic agents have a narrow therapeutic index, necessitating careful dose monitoring. For example, paclitaxel, a widely used anticancer drug, has a narrow therapeutic window, and its toxicity is a significant clinical challenge. If this compound demonstrates a wider therapeutic index, it could represent a safer alternative or a valuable adjuvant therapy.
Similarly, for anti-inflammatory applications, non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but are associated with gastrointestinal and cardiovascular side effects. A natural compound like this compound with a potentially different mechanism of action and a favorable safety profile could be a valuable addition to the therapeutic arsenal.
Conclusion
The available preclinical data provides a foundation for assessing the therapeutic index of this compound. While it exhibits promising efficacy across various therapeutic areas, its toxicity profile requires more thorough investigation to establish a definitive therapeutic window. The discrepancy in reported toxicity—ranging from highly toxic in some assays to non-toxic at relatively high concentrations in others—underscores the importance of context-specific evaluation.
Future research should focus on:
-
Standardized in vitro and in vivo studies to determine ED50 and TD50 values under consistent experimental conditions.
-
Comprehensive toxicological profiling, including acute and chronic toxicity studies in relevant animal models.
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound, which will be crucial for translating preclinical findings to clinical settings.
By systematically addressing these knowledge gaps, the scientific community can more accurately determine the therapeutic index of this compound and unlock its full potential as a therapeutic agent.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. Therapeutic Index - Pharmacology - Medbullets Step 1 [step1.medbullets.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an emerging bioactive lignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Hinokinin | 26543-89-5 | BBA54389 | Biosynth [biosynth.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. (-)-Hinokinin causes antigenotoxicity but not genotoxicity in peripheral blood of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicology of Hinokinin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical toxicology of hinokinin, a naturally occurring lignan with therapeutic potential in cancer, inflammation, and trypanosomiasis. Due to the limited availability of public data from standardized preclinical toxicology studies on this compound, this guide summarizes the existing in vitro and specialized in vivo findings and contrasts them with the more extensive toxicological profiles of established therapeutic alternatives.
Executive Summary
Comparative Toxicological Data
The following tables summarize the available preclinical toxicology data for this compound and its therapeutic alternatives. It is important to note the disparity in the type and extent of data available.
Table 1: Acute Toxicity Data
| Compound | Therapeutic Area | Test Species | Route of Administration | LD50 | Citation(s) |
| This compound | Cancer, Inflammation, Trypanosomiasis | - | - | Data not available | - |
| Podophyllotoxin | Cancer | - | - | Data not available | - |
| Etoposide | Cancer | Rat | Oral | 1784 mg/kg | [1][2] |
| Mouse | Intravenous | 58 mg/kg | [3] | ||
| Doxorubicin | Cancer | Mouse | Oral | 570 mg/kg | [4][5][6] |
| Rat | Intravenous | 12.6 mg/kg | [7] | ||
| Diclofenac | Inflammation | Rat | Oral | 53 mg/kg | [8][9] |
| Mouse | Oral | 95 mg/kg | [8][9] | ||
| Indomethacin | Inflammation | Rat | Oral | 12 - 15 mg/kg | [10][11] |
| Mouse | Oral | 13 - 50 mg/kg | [10] | ||
| Benznidazole | Trypanosomiasis | - | - | Data not available | - |
| Nifurtimox | Trypanosomiasis | Mouse | Oral | 3720 mg/kg | [12] |
| Rat | Oral | 4050 mg/kg | [12] |
Table 2: Repeated-Dose Toxicity and Other Findings
| Compound | Study Type/Finding | Test System | Key Observations | Citation(s) |
| This compound | Genotoxicity (Micronucleus Test) | Wistar Rats | No genotoxic effect observed at doses of 10, 20, and 40 mg/kg body weight. Antigenotoxic effects against doxorubicin-induced damage were noted. | [13] |
| Cytotoxicity | Mammalian Cells | Toxic to mammalian cells with a low selectivity index (<1) in an antitrypanosomal assay. | [14] | |
| Genotoxicity (Ames & Comet assays) | In vitro | Not genotoxic and showed protective effects against DNA damage. | [15] | |
| Cytotoxicity | Brine Shrimp | Highly toxic in the brine shrimp lethality test. | [14] | |
| Etoposide | Repeated-Dose Toxicity | - | Dose-limiting toxicity is myelosuppression (leukopenia and thrombocytopenia). | [16] |
| Doxorubicin | Repeated-Dose Toxicity | - | Cumulative dose-limiting cardiotoxicity is a major concern. | [7] |
| Diclofenac | Repeated-Dose Toxicity | - | Gastrointestinal ulceration and bleeding, renal and hepatic toxicity are known side effects. | [17] |
| Indomethacin | Repeated-Dose Toxicity | - | Can cause gastrointestinal bleeding, peptic ulcers, and renal and hepatic effects. | [18] |
| Benznidazole | Repeated-Dose Toxicity | Humans | Common adverse effects include rash, peripheral neuropathy, and gastrointestinal issues. A NOAEL of 50 mg/kg/day was determined in an animal study, which is approximately equivalent to the maximum recommended human dose. | [19][20][21] |
| Nifurtimox | Repeated-Dose Toxicity | Humans | Side effects can include anorexia, weight loss, nausea, and neurological disturbances. | [22][23] |
Experimental Protocols
The following are standardized protocols for key preclinical oral toxicity studies, based on OECD guidelines. These methodologies are essential for generating the type of data currently lacking for this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Principle: A stepwise procedure is used where a small group of animals (typically 3 female rats) is dosed at a defined starting dose level. The outcome (mortality or survival) determines the next step: dosing at a higher or lower level, or cessation of testing.
Procedure:
-
Animals: Healthy, young adult rodents (usually rats, preferably females) are used. Animals are acclimatized to laboratory conditions before the study.
-
Dose Levels: Pre-defined dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD Guideline 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.
Principle: The test substance is administered orally to several groups of animals at different dose levels daily for 28 days.
Procedure:
-
Animals: At least 5 male and 5 female rodents (usually rats) per dose group.
-
Dose Groups: A control group and at least three dose levels are used.
-
Administration: The substance is administered daily by gavage or in the diet/drinking water.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are measured at the end of the study.
-
Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
This study provides information on the toxic effects of a substance from prolonged and repeated exposure.
Principle: Similar to the 28-day study but with a longer duration of exposure (90 days).
Procedure:
-
Animals: At least 10 male and 10 female rodents (usually rats) per dose group.
-
Dose Groups: A control group and at least three dose levels.
-
Administration: Daily oral administration for 90 days.
-
Observations: More comprehensive clinical observations, including ophthalmological examination.
-
Clinical Pathology and Pathology: Similar to the 28-day study but with a more extensive histopathological examination.
-
Endpoint: Determination of the NOAEL for sub-chronic exposure.
Visualizations
The following diagrams illustrate a typical experimental workflow for preclinical toxicology studies and a simplified signaling pathway potentially involved in the toxicity of some anticancer agents.
Caption: A simplified workflow for preclinical toxicology testing of a new chemical entity.
Caption: Mechanism of action and toxicity for Topoisomerase II inhibitors like etoposide and doxorubicin.
Discussion and Future Directions
The available data on this compound suggests a favorable genotoxicity profile. However, the reports of in vitro cytotoxicity and toxicity in the brine shrimp lethality assay warrant further investigation through standardized in vivo studies. The lack of acute and repeated-dose toxicity data in rodent and non-rodent species is a significant gap in its preclinical safety assessment.
For this compound to advance as a potential therapeutic agent, a comprehensive preclinical toxicology program is essential. This should include, at a minimum:
-
Acute oral toxicity studies in rodents to determine its LD50 and acute toxic potential.
-
Repeated-dose sub-chronic (28-day and/or 90-day) oral toxicity studies in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a NOAEL.
-
Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Reproductive and developmental toxicity studies if the intended indication includes use in women of childbearing potential.
By generating these data, a more accurate and objective comparison of this compound's safety profile with that of existing drugs can be made, which will be critical for regulatory submissions and the design of safe first-in-human clinical trials. Researchers and drug developers are encouraged to address these data gaps to fully elucidate the therapeutic potential of this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. medline.com [medline.com]
- 4. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. (-)-Hinokinin causes antigenotoxicity but not genotoxicity in peripheral blood of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.pfizer.com [cdn.pfizer.com]
- 17. camberpharma.com [camberpharma.com]
- 18. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Benznidazole - Wikipedia [en.wikipedia.org]
- 21. Toxic Profile of Benznidazole in Patients with Chronic Chagas Disease: Risk Factors and Comparison of the Product from Two Different Manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. Nifurtimox - Wikipedia [en.wikipedia.org]
Evaluating the Synergistic Effects of Hinokinin with Other Compounds: A Comparison Guide
For researchers, scientists, and drug development professionals exploring the therapeutic potential of hinokinin, understanding its synergistic interactions with other compounds is crucial for developing novel and effective combination therapies. This guide provides a comprehensive comparison of this compound's synergistic effects, with a primary focus on its interaction with the chemotherapeutic agent doxorubicin in the context of breast cancer. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Synergistic Antiproliferative Effects of this compound and Doxorubicin
Studies have demonstrated that (-)-hinokinin exhibits synergistic antiproliferative effects when combined with doxorubicin in specific breast cancer cell lines. This synergy is particularly evident in the SKBR-3 cell line, where the combination leads to a significant reduction in cell viability compared to the effects of either compound alone.[1]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of (-)-hinokinin and doxorubicin, both individually and in combination, in different breast cell lines after 48 hours of treatment. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Compound(s) | IC50 (µM) | Combination Index (CI) |
| MCF-7 | (-)-Hinokinin | 21.7 | - |
| Doxorubicin | 0.7 | - | |
| (-)-Hinokinin + Doxorubicin | 10.85 + 0.35 | 1.0 (Additive) | |
| SKBR-3 | (-)-Hinokinin | 23.5 | - |
| Doxorubicin | 0.8 | - | |
| (-)-Hinokinin + Doxorubicin | 11.75 + 0.4 | < 1.0 (Synergistic) | |
| MCF-10A | (-)-Hinokinin | > 80 | - |
| Doxorubicin | > 20 | - | |
| (-)-Hinokinin + Doxorubicin | Not Determined | - |
Data sourced from Cunha et al., 2016.[1]
Mechanism of Synergistic Action: Cell Cycle Arrest
The synergistic effect of (-)-hinokinin and doxorubicin in SKBR-3 cells is associated with the induction of cell cycle arrest at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to reduced proliferation.[1]
Cell Cycle Distribution in SKBR-3 Cells (48h Treatment)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 65.2 | 20.1 | 14.7 |
| (-)-Hinokinin (11.75 µM) | 40.3 | 15.5 | 44.2 |
| Doxorubicin (0.4 µM) | 55.8 | 18.2 | 26.0 |
| (-)-Hinokinin + Doxorubicin | 25.1 | 10.3 | 64.6 |
Data sourced from Cunha et al., 2016.[1]
This synergistic increase in the G2/M population is linked to the modulation of cyclin-dependent kinase inhibitor 1 (p21^Waf1/Cip1).[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay
The antiproliferative effects of (-)-hinokinin and doxorubicin were determined using a resazurin-based cell viability assay.
-
Cell Seeding: Breast cancer cells (MCF-7 and SKBR-3) and non-tumoral breast cells (MCF-10A) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of (-)-hinokinin, doxorubicin, or a combination of both for 48 hours.
-
Resazurin Addition: After the incubation period, 20 µL of resazurin solution (0.01% w/v) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Fluorescence Measurement: The fluorescence was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC50 values were calculated from dose-response curves. The combination index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction.
Cell Cycle Analysis
Cell cycle distribution was analyzed by flow cytometry after staining with propidium iodide (PI).
-
Cell Treatment: SKBR-3 cells were treated with (-)-hinokinin (11.75 µM), doxorubicin (0.4 µM), or the combination for 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using appropriate software.
Visualizing the Experimental Workflow and Synergistic Mechanism
The following diagrams illustrate the experimental workflow for evaluating synergy and the proposed mechanism of action.
Caption: Experimental workflow for assessing synergy.
Caption: Proposed synergistic mechanism of action.
References
Safety Operating Guide
Personal protective equipment for handling Hinokinin
This guide provides immediate, essential safety and logistical information for handling Hinokinin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazard associated with this compound is skin sensitization.[1]
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[1] |
Personal Protective Equipment (PPE)
Based on the hazard classification, the following personal protective equipment is mandatory when handling this compound to prevent skin contact and allergic reactions.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and sensitization. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from accidental splashes or dust particles. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate cartridge if generating dust or aerosols. | To prevent inhalation of airborne particles. |
Safe Handling and Operational Plan
Adherence to the following procedural steps is crucial for the safe handling of this compound in a laboratory environment.
-
Preparation :
-
Ensure the work area (e.g., chemical fume hood, benchtop) is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Handling :
-
Always wear the prescribed PPE.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid dust generation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation : Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : this compound waste should be considered a hazardous chemical waste due to its skin-sensitizing properties.
-
Container Management :
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other waste streams unless compatible.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, regional, and national regulations for chemical waste disposal. The GHS precautionary statement P501 advises to "Dispose of contents/container in accordance with local/regional/national/international regulations."[1]
-
Experimental Workflow Diagrams
The following diagrams illustrate the standard workflows for handling and disposing of this compound.
Caption: Standard operating procedure for handling this compound.
Caption: Procedural workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
